Rink Amide MBHA resin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[[4-[2-[bis(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H44N2O6/c1-30-13-17-32(18-14-30)45(33-19-15-31(2)16-20-33)48-44(50)29-54-35-23-21-34(22-24-35)46(41-26-25-36(52-3)27-43(41)53-4)49-47(51)55-28-42-39-11-7-5-9-37(39)38-10-6-8-12-40(38)42/h5-27,42,45-46H,28-29H2,1-4H3,(H,48,50)(H,49,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDWRLPTKIOUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H44N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101102012 | |
| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-83-0 | |
| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Rink Amide MBHA Resin: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Rink Amide MBHA resin in solid-phase peptide synthesis (SPPS), providing a comprehensive resource for professionals in peptide research and drug development. The guide details the resin's core applications, quantitative specifications, and detailed experimental protocols.
Core Utility in Peptide Synthesis
This compound is a cornerstone of modern solid-phase peptide synthesis, specifically tailored for the production of C-terminal peptide amides utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][3] Its primary function is to serve as a solid support onto which the peptide chain is assembled. The key feature of this resin lies in its specialized linker, which, upon acid-catalyzed cleavage, yields a peptide with a C-terminal amide—a common modification in biologically active peptides that can enhance stability and mimic the native structure.[2][3]
The resin is engineered for compatibility with the orthogonal Fmoc protecting group strategy.[3][4] The Fmoc group, protecting the N-terminus of the growing peptide chain, is labile to basic conditions (typically piperidine), while the acid-labile side-chain protecting groups and the resin linker remain intact.[3][4] This allows for the sequential addition of amino acids in a controlled manner.
A distinguishing characteristic of this compound is its moderate acid lability, which is attributed to the benzhydrylamine (MBHA) moiety connected to the polymer support through an electron-withdrawing acetamido spacer.[4][5] This makes it less sensitive to acid than the standard Rink Amide resin, providing greater stability during synthesis, yet allowing for efficient cleavage of the final peptide amide from the support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[3][4][5] This balanced stability is crucial for the successful synthesis of sensitive or complex peptide sequences.[4]
Quantitative Resin Specifications
The selection of a suitable resin is critical for the success of peptide synthesis. The following table summarizes the typical quantitative data for this compound, though lot-specific variations may occur.
| Property | Typical Value | Description |
| Substitution (Loading Capacity) | 0.3 - 1.0 mmol/g | Represents the amount of the initial amine functional group per gram of resin, determining the theoretical maximum yield of the peptide. |
| Mesh Size | 100-200 mesh or 200-400 mesh | Indicates the bead size of the resin, which influences solvent diffusion and reaction kinetics. |
| Polymer Matrix | Polystyrene cross-linked with 1% DVB | The solid support material, with divinylbenzene (B73037) (DVB) providing mechanical stability. |
| Cleavage Conditions | 95% Trifluoroacetic Acid (TFA) | The standard reagent for cleaving the peptide amide from the resin.[5][6] |
Experimental Protocols
The following sections provide detailed methodologies for the key stages of peptide synthesis using this compound.
Resin Swelling
Proper swelling of the resin is crucial for maximizing the accessibility of the reactive sites.
-
Procedure:
-
Place the desired amount of this compound in a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.
-
Drain the DMF from the reaction vessel.
-
Fmoc Deprotection (First Amino Acid Attachment)
If the resin is supplied with an Fmoc-protected amine, this initial deprotection is necessary before coupling the first amino acid.
-
Procedure:
-
Add a solution of 20% piperidine (B6355638) in DMF to the swollen resin.
-
Agitate the mixture at room temperature for 20-30 minutes.[1]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[1]
-
Amino Acid Coupling
This protocol describes a standard coupling procedure using a carbodiimide (B86325) and an activating agent.
-
Reagents:
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)
-
DMF as the solvent
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To monitor the completion of the reaction, a small sample of the resin can be taken and subjected to a qualitative ninhydrin (B49086) (Kaiser) test. A negative test indicates the absence of free primary amines and the completion of the coupling.[1]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Peptide Chain Elongation
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
Final Cleavage and Peptide Precipitation
This final step cleaves the completed peptide amide from the resin and removes the side-chain protecting groups.
-
Cleavage Cocktail: A common cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger to prevent side reactions. The exact composition may be adjusted based on the amino acid composition of the peptide.[7]
-
Procedure:
-
Perform a final Fmoc deprotection to remove the N-terminal protecting group.
-
Wash the resin with DMF and then with dichloromethane (B109758) (DCM) to remove residual DMF.[1]
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin in a well-ventilated fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA.
-
Combine the filtrates and precipitate the peptide by adding a large volume of cold diethyl ether.[1]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Visualizations
The following diagrams illustrate the key chemical structures and workflows involved in peptide synthesis using this compound.
Caption: Chemical structure of the Rink Amide MBHA linker attached to a polystyrene resin.
Caption: General workflow for solid-phase peptide synthesis using this compound.
Caption: Simplified logical diagram of the acid-catalyzed cleavage of a peptide amide from this compound.
References
Rink Amide MBHA Resin: A Technical Guide for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rink Amide MBHA (p-Methylbenzhydrylamine) resin, a cornerstone solid support for the synthesis of peptide amides via Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This document outlines its chemical structure, key properties, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).
Core Concepts: Chemical Structure and Properties
Rink Amide MBHA resin is a polystyrene-based resin functionalized with a modified Rink amide linker. The polymer matrix is typically a copolymer of styrene (B11656) and 1% divinylbenzene (B73037) (DVB). The key structural feature is the benzhydrylamine (MBHA) moiety, which is attached to the solid support through an electron-withdrawing acetamido spacer. This design renders the this compound less sensitive to acid than the standard Rink Amide resin.[1] This enhanced stability is crucial for the synthesis of complex or acid-sensitive peptide sequences, as it minimizes premature cleavage of the growing peptide chain from the resin during the repetitive acid-labile side-chain deprotection steps.[2]
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis to produce peptides with a C-terminal amide.[3] The synthesis is carried out under basic or neutral conditions, and the final peptide amide is cleaved from the resin under acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[3]
Key Properties of this compound
The performance of this compound in SPPS is dictated by several key physical and chemical properties. These are summarized in the table below for easy comparison.
| Property | Typical Values | Significance in SPPS |
| Loading Capacity | 0.3 - 1.0 mmol/g | Determines the amount of the first amino acid that can be coupled to the resin, thereby defining the synthesis scale. Lower loading is often preferred for long or difficult peptide sequences to minimize aggregation. |
| Particle Size (Mesh) | 100-200 or 200-400 | Influences solvent and reagent diffusion rates. Smaller particle sizes (higher mesh numbers) offer a larger surface area, leading to faster reaction kinetics, but may cause higher backpressure in automated synthesizers. |
| Swelling Volume | ≥ 5.2 mL/g in CH₂Cl₂ 4-5 mL/g in DMF | Adequate swelling of the resin beads is critical for efficient reagent access to the growing peptide chain within the polymer matrix. Swelling varies with the solvent used.[3] |
| Polymer Matrix | Polystyrene cross-linked with 1% DVB | Provides a mechanically and chemically stable, insoluble support for peptide synthesis. The degree of cross-linking affects the swelling properties. |
| Acid Stability | Less acid-labile than standard Rink Amide resin | The acetamido spacer provides increased stability to the acidic conditions used for side-chain deprotection, preventing premature cleavage.[1] |
| Cleavage Conditions | Typically 95% TFA | Allows for efficient, one-step cleavage of the final peptide amide from the solid support. |
Experimental Protocols
The following sections provide detailed methodologies for the key steps involved in solid-phase peptide synthesis using this compound.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for successful peptide synthesis.
Protocol:
-
Place the desired amount of this compound in a suitable reaction vessel.
-
Add a sufficient volume of a compatible solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to cover the resin.
-
Allow the resin to swell for at least 30 minutes to 1 hour with gentle agitation.
-
After swelling, wash the resin several times with the synthesis solvent (typically DMF) to remove any impurities.
Fmoc Deprotection (First Amino Acid)
If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group must be removed before coupling the next amino acid.
Protocol:
-
To the swollen resin, add a solution of 20% piperidine (B6355638) in DMF.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
Amino Acid Coupling
The following is a general protocol for coupling the subsequent Fmoc-protected amino acids.
Protocol:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid solution and pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a qualitative test, such as the Kaiser test, to detect the presence of free primary amines.
-
Once the coupling is complete, wash the resin thoroughly with DMF.
Peptide Cleavage and Deprotection
The final step is the cleavage of the peptide amide from the resin and the simultaneous removal of the amino acid side-chain protecting groups.
Protocol:
-
After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM to remove any residual DMF.
-
Dry the peptide-resin under vacuum for several hours.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
In a fume hood, add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Stopper the reaction vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate to 8-10 volumes of cold methyl tert-butyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold ether to remove residual scavengers.
-
Dry the final peptide product under vacuum.
Visualizing the Workflow and Structure
To better illustrate the processes and chemical entities involved, the following diagrams are provided.
Caption: Solid-Phase Peptide Synthesis Workflow using this compound.
Caption: Chemical Structure of this compound Linker.
References
The Core Mechanism: An Acid-Labile Linker for Amide Synthesis
An In-depth Technical Guide to the Mechanism of Rink Amide MBHA Resin in Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptide amides is a frequent necessity. Many biologically active peptides, including hormones and neuropeptides, feature a C-terminal amide, which often enhances their stability and biological activity. The this compound is a cornerstone solid support for the synthesis of these molecules using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
This guide provides a detailed examination of the this compound, its underlying chemical mechanism, standard experimental protocols, and key performance data.
The utility of the this compound lies in its specialized linker, which is designed to be stable throughout the peptide assembly process but cleavable under specific acidic conditions to yield a C-terminal peptide amide.[1][2][3]
The resin consists of a methylbenzhydrylamine (MBHA) polystyrene base to which the Rink Amide linker is attached.[4][5] The linker itself is a 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido structure.[6] This complex structure is engineered for several key functions:
-
Stability: The amide bond connecting the linker to the peptide is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for Fmoc group removal during peptide chain elongation.[4]
-
Acid Labile Cleavage: The core of the mechanism is the acid-labile benzyhydryl amine system. Upon treatment with a strong acid, such as Trifluoroacetic Acid (TFA), the linker is protonated. This leads to the formation of a highly stabilized carbocation, facilitating the cleavage of the peptide from the resin as a C-terminal amide.[2][7]
-
Controlled Lability: The this compound is designed to be less sensitive to acid than the standard Rink Amide resin.[1][4] This provides a more controlled cleavage process and enhances the stability of the linker, which is particularly beneficial for the synthesis of long or complex peptides.[7]
The final cleavage step simultaneously removes the acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf) from the amino acid residues, streamlining the purification of the target peptide.[2][4]
Visualizing the Workflow and Cleavage Mechanism
Diagrams are essential for understanding the multi-step process of SPPS and the chemical transformations involved in cleavage.
Fmoc SPPS Workflow on this compound
The following diagram illustrates the cyclical process of peptide synthesis on the this compound, from the initial deprotection of the linker to the final release of the peptide amide.
References
Rink Amide MBHA Resin: A Technical Guide to Enhanced C-Terminal Amide Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of success, directly influencing the yield, purity, and efficiency of producing the target peptide. For the synthesis of peptides with a C-terminal amide—a common and often essential modification for biological activity—Rink Amide MBHA resin has emerged as a superior solid support. This technical guide provides an in-depth analysis of the advantages of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.
Core Advantages of this compound
This compound offers several key advantages over other commonly used resins for the synthesis of C-terminal peptide amides, primarily through its unique linker chemistry and compatibility with the widely adopted Fmoc/tBu solid-phase synthesis strategy.
Enhanced Acid Stability for Improved Purity: A primary advantage of this compound lies in its increased stability under acidic conditions compared to the standard Rink Amide resin.[1][2] The linker of the this compound incorporates a benzhydrylamine (MBHA) moiety attached to the polymer support via an electron-withdrawing acetamido spacer.[3][4] This structural feature renders the linker less susceptible to premature cleavage during the repetitive acid-mediated deprotection steps of the Fmoc protecting group from the N-terminus of the growing peptide chain.[2] This enhanced stability minimizes the loss of peptide from the resin throughout the synthesis, leading to higher overall yields and a cleaner crude product with fewer deletion sequences.
Direct Synthesis of C-Terminal Amides: The Rink Amide linker is specifically designed to yield a C-terminal amide upon cleavage from the resin.[2] This circumvents the need for post-synthesis enzymatic or chemical amidation steps, which can add complexity and potentially reduce the final yield. The direct production of the desired peptide amide streamlines the overall workflow, saving time and resources.
Compatibility with Fmoc Chemistry: this compound is fully compatible with the popular Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy.[5] The Fmoc group is base-labile and can be removed under mild conditions (typically with piperidine), which are orthogonal to the acid-labile side-chain protecting groups and the final cleavage from the resin. This orthogonality is crucial for the synthesis of complex and sensitive peptides.
High Cleavage Efficiency: Despite its enhanced stability during synthesis, the final peptide can be efficiently cleaved from the this compound using a single-step treatment with a high concentration of trifluoroacetic acid (TFA), typically 95%.[3] This ensures a high recovery of the final product.
Quantitative Performance Data
The selection of a solid support has a direct impact on the purity of the synthesized peptide. The following table summarizes a comparative study of the crude purity of a peptoid synthesized on this compound and TentaGel S RAM resin under different cleavage conditions. While not a direct comparison with other common peptide synthesis resins like Wang resin for the same peptide, this data provides a quantitative insight into the performance of this compound.
| Resin Type | Loading Capacity (mmol/g) | Cleavage Condition | Crude Purity (%) |
| Rink Amide MBHA | 0.65 | A (TFA:TIPS:H₂O, 95:2.5:2.5) | 38 |
| TentaGel S RAM | 0.22 | A (TFA:TIPS:H₂O, 95:2.5:2.5) | 78 |
| Rink Amide MBHA | 0.65 | B (TFA:DCM:anisole, 49:49:2) | Higher Purity than A |
| TentaGel S RAM | 0.22 | B (TFA:DCM:anisole, 49:49:2) | Higher Purity than A |
Table 1: Comparative crude purity of a peptoid synthesized on Rink Amide MBHA and TentaGel S RAM resins. Data from a study on peptoid synthesis, where Condition B generally resulted in better purity.[6]
It is important to note that the lower loading of the TentaGel S RAM resin likely contributes to the higher crude purity in this specific study. However, the study also highlights that cleavage conditions significantly impact the final purity, with a TFA/DCM/anisole cocktail (Condition B) providing better results for the this compound than the more standard TFA/TIPS/H₂O cocktail (Condition A).[6]
Experimental Protocols
The following are detailed methodologies for the key steps involved in solid-phase peptide synthesis using this compound.
Resin Swelling and Preparation
-
Resin Swelling: Place the this compound in a suitable reaction vessel. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.
-
Fmoc Deprotection (if applicable): If the resin is supplied with an N-terminal Fmoc protecting group, it must be removed before coupling the first amino acid. Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin and agitate for 20-30 minutes. Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Amino Acid Coupling
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates that all free amines on the resin have reacted.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
Peptide Chain Elongation
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
Final Fmoc Deprotection: After the last amino acid has been coupled, remove the N-terminal Fmoc group as described in section 3.1.
-
Resin Washing and Drying: Wash the resin with dichloromethane (B109758) (DCM) to remove DMF. Dry the resin under vacuum for several hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger to prevent side reactions.[7] For peptides containing sensitive residues, other scavengers like 1,2-ethanedithiol (B43112) (EDT) may be added.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum to remove residual ether. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Drug Discovery
The following diagram illustrates a typical workflow for peptide drug discovery utilizing solid-phase peptide synthesis with this compound.
Signaling Pathway of Vasoactive Intestinal Peptide (VIP)
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid C-terminally amidated peptide that plays crucial roles in various physiological processes. It exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily VPAC1 and VPAC2.[8][9] The following diagram illustrates a simplified signaling cascade initiated by VIP binding.
Signaling Pathway of Oxytocin (B344502)
Oxytocin is a nine-amino acid peptide with a C-terminal amide that functions as a hormone and neurotransmitter. It binds to the oxytocin receptor (OTR), a GPCR, to initiate its signaling cascade, which is crucial for social bonding, childbirth, and lactation.[5][10]
Conclusion
This compound stands out as a robust and reliable solid support for the synthesis of C-terminal peptide amides via Fmoc-SPPS. Its enhanced acid stability minimizes premature peptide loss, leading to higher yields and purities. The direct production of peptide amides simplifies the synthetic workflow, making it an efficient choice for both academic research and industrial drug development. The detailed protocols and visual workflows provided in this guide offer a comprehensive resource for researchers and scientists to effectively utilize this compound in their peptide synthesis endeavors, ultimately accelerating the discovery and development of novel peptide-based therapeutics.
References
- 1. An Overview of Oxytocin: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of oxytocin, and Metabolism | Auctores [auctoresonline.org]
- 2. nbinno.com [nbinno.com]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. chempep.com [chempep.com]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 9. Vasoactive intestinal peptide: a neuropeptide with pleiotropic immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Polystyrene vs. PEG-Grafted Rink Amide MBHA Resin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of success, directly influencing the yield, purity, and feasibility of synthesizing complex peptide sequences. Among the diverse array of available solid supports, Rink Amide MBHA (4-Methylbenzhydrylamine) resins are cornerstones for the production of C-terminal peptide amides via Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This guide provides a detailed technical comparison between the traditional polystyrene-based Rink Amide MBHA resin and its polyethylene (B3416737) glycol (PEG)-grafted counterpart, offering insights into their core properties, experimental protocols, and performance in peptide synthesis.
Core Resin Architectures: A Comparative Overview
The fundamental difference between these two resins lies in the polymer matrix that forms the solid support.
Polystyrene this compound: This resin is built upon a core of polystyrene (PS) cross-linked with divinylbenzene (B73037) (DVB), typically at 1-2%.[1][2] This hydrophobic matrix has been the workhorse of SPPS for decades due to its excellent mechanical stability, compatibility with a wide range of organic solvents, and cost-effectiveness.[3][4] The Rink Amide linker is attached to this polystyrene backbone, providing an acid-labile site for the eventual cleavage of the synthesized peptide amide.[5][6]
PEG-Grafted this compound: To address some of the limitations of the hydrophobic polystyrene matrix, particularly in the synthesis of "difficult" or long peptide sequences, PEG-grafted resins were developed.[7][8] These resins feature polyethylene glycol chains grafted onto the polystyrene core.[8] This modification imparts a more polar, "pseudo-solvent" environment within the resin bead, enhancing the solvation of both the resin and the growing peptide chain.[8] This improved solvation can help to disrupt secondary structure formation and aggregation of the peptide on the resin, which are common causes of incomplete reactions and low yields.[1][8]
Quantitative Data Summary
The choice between polystyrene and PEG-grafted resins often comes down to a trade-off between cost, capacity, and performance for a given peptide sequence. The following tables summarize key quantitative parameters for each resin type.
| Parameter | Polystyrene this compound | PEG-Grafted this compound | Analysis Method |
| Typical Loading Capacity | 0.3 - 1.0 mmol/g[9][10] | 0.15 - 0.5 mmol/g[11] | Photometric determination of Fmoc-chromophore[9] |
| Swelling in Dichloromethane (B109758) (DCM) | 4 - 6 mL/g (for 1% DVB)[1] | ~5 mL/g[4] | Volumetry[12] |
| Swelling in Dimethylformamide (DMF) | ~3 mL/g[4] | ~5 mL/g[4] | Volumetry[12] |
| Particle Size (Mesh) | 100 - 200 or 200 - 400[2][3][9] | ~90/160[4] | Sieving |
| Performance Metric | Polystyrene this compound | PEG-Grafted this compound | Key Considerations |
| Synthesis of Standard Peptides | High yield and purity | High yield and purity | Polystyrene is often more cost-effective for routine syntheses. |
| Synthesis of "Difficult" Peptides | Can lead to lower purity and yield due to peptide aggregation[1] | Often results in higher purity and yield by minimizing aggregation[7][13] | PEG-grafted resins are preferred for sequences prone to forming secondary structures. |
| Overall Yield | Sequence-dependent, generally good for shorter peptides[14] | Generally higher for long or hydrophobic peptides[7] | Yield is highly dependent on the specific peptide sequence and synthesis conditions. |
| Crude Peptide Purity | Can be lower for difficult sequences[15] | Often higher, especially for complex peptides[7][15] | Purity is assessed by RP-HPLC.[14] |
Experimental Protocols
The following sections detail the standard methodologies for solid-phase peptide synthesis using both polystyrene and PEG-grafted Rink Amide MBHA resins. While the core chemical steps are similar, solvent choices for swelling and reaction times may be optimized based on the resin type.
Resin Swelling
Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible to reagents.
-
Objective: To expand the polymer matrix and expose the functional groups for subsequent reactions.
-
Methodology:
-
Place the desired amount of resin into a reaction vessel.
-
For Polystyrene this compound , add dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) and allow to swell for at least 30 minutes with gentle agitation.[16][17]
-
For PEG-Grafted this compound , DMF is the preferred swelling solvent. Add approximately 10 mL of DMF per gram of resin and allow to swell for at least 1 hour.[16]
-
After swelling, drain the solvent.
-
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next amino acid coupling.
-
Objective: To expose the free amine at the N-terminus of the peptide.
-
Methodology:
-
Wash the swollen resin with DMF (3 times).
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.[18][19]
-
Allow the reaction to proceed for 20-30 minutes at room temperature.[18] Some protocols recommend two shorter treatments (e.g., 2 x 10 minutes).
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[20]
-
Amino Acid Coupling
This is the core chain-building step where the next Fmoc-protected amino acid is added to the growing peptide.
-
Objective: To form a peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming amino acid.
-
Methodology (using HBTU/HATU activation):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent such as HBTU or HATU (3-5 equivalents) in DMF.[16][19]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.[14][20]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[20]
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).[20]
-
(Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling reaction.[18] A negative test (beads remain colorless or yellowish) indicates a complete reaction.
-
Peptide Cleavage from the Resin
The final step involves cleaving the completed peptide from the resin support and removing the side-chain protecting groups.
-
Objective: To release the synthesized peptide amide into solution.
-
Methodology:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.[14]
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[20] The exact composition may vary depending on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.[21]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[18][22]
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry.
-
Visualization of Workflows
The following diagrams illustrate the key workflows in solid-phase peptide synthesis using Rink Amide MBHA resins.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision logic for selecting the appropriate resin.
Conclusion
The choice between polystyrene and PEG-grafted this compound is a critical decision in the strategic planning of a peptide synthesis campaign. For routine, shorter, and less complex peptides, the traditional polystyrene resin offers a robust and economical solution. However, for challenging sequences that are long, hydrophobic, or prone to aggregation, the PEG-grafted resin provides a superior microenvironment that can significantly enhance the yield and purity of the final product. By understanding the fundamental properties and applying the appropriate experimental protocols, researchers can leverage the strengths of each resin to successfully synthesize a wide range of peptide amides for therapeutic and research applications.
References
- 1. peptide.com [peptide.com]
- 2. Rink Amide MBHA树脂(100-200目) Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Base Resins for Peptide Synthesis [sigmaaldrich.com]
- 5. CAS 431041-83-7: Rink Amide-MBHA Resin | CymitQuimica [cymitquimica.com]
- 6. appliedpolytech.com [appliedpolytech.com]
- 7. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. This compound LL (100-200 mesh) Novabiochem 431041-83-7 [sigmaaldrich.com]
- 10. chempep.com [chempep.com]
- 11. "High-load" polyethylene glycol-polystyrene (PEG-PS) graft supports for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
- 13. Improved solid-phase peptide synthesis of ‘difficult peptides’ by altering the microenvironment of the developing sequence | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 16. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. rsc.org [rsc.org]
- 20. rsc.org [rsc.org]
- 21. wernerlab.weebly.com [wernerlab.weebly.com]
- 22. peptide.com [peptide.com]
Rink Amide MBHA Resin: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of success, directly impacting the yield, purity, and overall efficiency of peptide production. Among the diverse array of available supports, the Rink Amide MBHA (Methylbenzhydrylamine) resin has emerged as a cornerstone for the synthesis of C-terminal peptide amides, a crucial structural motif in a vast number of biologically active peptides and drug candidates. This technical guide provides an in-depth exploration of the core features of Rink Amide MBHA resin, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug discovery endeavors.
Core Features and Chemical Properties
This compound is a polystyrene-based resin functionalized with a modified Rink Amide linker. Its key characteristic lies in the benzhydrylamine moiety linked to the solid support via an electron-withdrawing acetamido spacer.[1][2] This unique chemical architecture confers enhanced acid stability compared to the standard Rink Amide resin, a critical advantage in Fmoc-based SPPS.[3] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, used to temporarily block the N-terminus of the growing peptide chain, is removed under basic conditions (typically with piperidine). The increased acid stability of the Rink Amide MBHA linker minimizes premature cleavage of the peptide from the resin during these repetitive deprotection steps, leading to higher yields and purities of the final peptide amide.[3]
The primary application of this resin is the synthesis of peptides with a C-terminal amide, a modification often essential for their biological activity and stability.[4] Upon completion of the peptide sequence assembly, the peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), which concurrently removes the side-chain protecting groups and yields the desired peptide amide.[5][6]
Quantitative Data
The selection of a suitable this compound for a specific application depends on its physical and chemical properties. The following tables summarize the key quantitative data for commercially available Rink Amide MBHA resins.
| Property | Typical Value Range | Significance in SPPS |
| Loading Capacity | 0.3 - 0.8 mmol/g | Determines the amount of the first amino acid that can be coupled to the resin, influencing the overall yield of the peptide synthesis. |
| Particle Size (Mesh) | 100 - 200 or 200 - 400 | Affects solvent diffusion and reaction kinetics. Finer mesh sizes (higher numbers) offer a larger surface area but can sometimes lead to slower solvent filtration. |
| Polymer Matrix | 1% Divinylbenzene (DVB) cross-linked polystyrene | Provides mechanical stability and appropriate swelling properties in common SPPS solvents. |
Table 1: Key Quantitative Specifications of this compound
Experimental Protocols
A standardized and optimized protocol is crucial for successful peptide synthesis. The following sections provide detailed methodologies for the key steps in SPPS using this compound.
Resin Swelling
Proper swelling of the resin is essential to ensure that the reactive sites are accessible for subsequent chemical reactions.
-
Place the desired amount of this compound in a reaction vessel.
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the solvent before proceeding to the next step.
Fmoc Deprotection
The removal of the N-terminal Fmoc protecting group is a critical step that is repeated after each amino acid coupling.
-
Wash the swollen resin with DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF to remove any residual piperidine.
Amino Acid Coupling
The formation of the peptide bond is the core reaction in SPPS.
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.
Standard Cleavage Cocktail (for peptides without sensitive residues):
-
Composition: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge or filter to collect the crude peptide, wash with cold ether, and dry under vacuum.
-
Comparison of Cleavage Cocktails:
| Cleavage Cocktail Composition | Scavenger(s) | Function of Scavengers | Recommended for Peptides Containing |
| TFA / H₂O / TIS (95:2.5:2.5) | Triisopropylsilane (TIS) | Cation scavenger, particularly effective for protecting Trp residues. | General purpose, good for most sequences. |
| TFA / H₂O / EDT / TIS (94:2.5:2.5:1) | Ethanedithiol (EDT), TIS | EDT is a soft nucleophile that protects Cys and Met residues from alkylation. | Cysteine (Cys) and Methionine (Met). |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Thioanisole, EDT | Thioanisole helps to protect Trp and Met. | Tryptophan (Trp), Methionine (Met). |
| TFA / DCM / Anisole (49:49:2) | Anisole | Aromatic scavenger that can protect Tyr residues. | Tyrosine (Tyr).[7] |
Table 2: Common Cleavage Cocktails for this compound
Experimental Workflows and Signaling Pathways
The versatility of this compound allows for its application in various complex workflows in drug discovery. The following diagrams, generated using Graphviz, illustrate two such examples.
Conclusion
This compound stands as a robust and versatile solid support for the synthesis of C-terminal peptide amides. Its enhanced acid stability, compatibility with Fmoc chemistry, and the reliability of the resulting peptide amides make it an indispensable tool in modern drug discovery. By understanding its core features and employing optimized experimental protocols, researchers can efficiently generate diverse peptide libraries and complex peptide-based therapeutics, accelerating the identification and development of novel drug candidates. This guide provides a foundational understanding to aid scientists in leveraging the full potential of this compound in their research endeavors.
References
- 1. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound, Rink Resin, P3 BioSystems [p3bio.com]
- 6. seplite.com [seplite.com]
- 7. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Rink Amide MBHA Resin for the Synthesis of Biologically Active Peptides
For Researchers, Scientists, and Drug Development Professionals
Rink Amide MBHA resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides, a common feature in many biologically active peptides.[1][2][3] This guide provides an in-depth overview of its properties, detailed experimental protocols, and applications in synthesizing notable bioactive peptides.
Core Principles of this compound
Rink Amide MBHA (Methylbenzhydrylamine) resin is a solid support designed for Fmoc (9-fluorenylmethyloxycarbonyl) based peptide synthesis.[2][4] Its key component is the acid-labile Rink Amide linker attached to an MBHA polystyrene resin.[1][5] This specific linker allows for the assembly of the peptide chain under stable, neutral, or basic conditions, while enabling cleavage to yield a C-terminal amide upon treatment with a strong acid like trifluoroacetic acid (TFA).[1][4][5][6]
Key Advantages:
-
Direct Synthesis of Peptide Amides: Eliminates the need for post-synthesis amidation, streamlining the workflow.[3]
-
Fmoc Compatibility: The resin is fully compatible with the widely used Fmoc/tBu (tert-butyl) protection strategy, which employs mild base-mediated deprotection steps, minimizing side reactions.[2][4]
-
High Acid Lability for Cleavage: Peptides can be cleaved from the resin with high efficiency using a standard TFA "cocktail", which simultaneously removes most common side-chain protecting groups.[5][6]
Quantitative Data & Synthesis Parameters
The efficiency of SPPS on this compound is influenced by factors such as resin loading, peptide sequence, and coupling efficiency. Low-loading versions of the resin are often preferred for the synthesis of long or complex peptide sequences to improve yield and purity.[7]
| Parameter | Typical Value/Range | Analysis Method | Reference Example |
| Resin Type | Rink Amide MBHA | - | GLP-1(9-36)amide Synthesis[8] |
| Substitution Level | 0.3 - 0.8 mmol/g | Fmoc Chromophore Assay | Low Loading (0.3-0.5 mmol/g) for long peptides[8] |
| Polymer Matrix | 1% Divinylbenzene-Polystyrene | - | Novabiochem® Specification |
| Mesh Size | 100-200 or 200-400 | Sieving | Standard for automated & manual synthesis[5] |
| Crude Purity (Post-Cleavage) | >70% (Sequence dependent) | RP-HPLC | Peptoid Synthesis[9] |
| Final Purity (Post-Purification) | >95% | Analytical RP-HPLC | GLP-1(9-36)amide[8] |
| Overall Yield | 10-30% (Sequence dependent) | Gravimetric Analysis | GLP-1(9-36)amide[8] |
Detailed Experimental Protocols
The following protocols provide a comprehensive workflow for manual SPPS using this compound.
-
Weigh the desired amount of this compound (e.g., 250 mg for a 0.1 mmol scale synthesis, assuming 0.4 mmol/g loading) into a reaction vessel.[10]
-
Add sufficient N,N-Dimethylformamide (DMF) to cover the resin (approx. 5-10 mL per gram).
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[10][11]
This cycle is repeated for each amino acid in the sequence, starting from the C-terminus.
A. Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin. Agitate for 3-5 minutes.[8][11]
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[8][12]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
B. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) or HATU (4 equivalents) in DMF.[10][13]
-
Add a base, N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to begin pre-activation. Let it stand for 1-5 minutes.[10][12]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[10] For difficult couplings (e.g., bulky amino acids), the time may be extended.[10]
-
Monitoring: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[14]
-
Once coupling is complete, drain the solution and wash the resin with DMF and Dichloromethane (DCM).[10]
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Wash the peptide-resin thoroughly with DCM and methanol, then dry under vacuum for at least 1 hour.[10]
-
Prepare a cleavage cocktail. A standard, effective mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water .[15]
-
Note: For peptides containing sensitive residues like Cys, Met, or Trp, scavengers such as 1,2-ethanedithiol (B43112) (EDT) or 1,3-dimethoxybenzene (B93181) (DMB) should be included to prevent side reactions.[16][17] A common cocktail for sensitive peptides is TFA/TIS/H₂O/EDT (94:1:2.5:2.5).[18]
-
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether.[14][19]
-
Incubate at -20°C for 30 minutes to maximize precipitation.[8]
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the pellet with cold ether two more times to remove residual scavengers.
-
Air-dry the crude peptide pellet.
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18]
Application: Synthesis of Glucagon-Like Peptide-1 (GLP-1) Analogs
GLP-1 and its analogs are crucial therapeutics for type 2 diabetes.[20] Many of these are peptide amides, making this compound an ideal solid support for their synthesis.[5]
Example Peptide: GLP-1(9-36)amide[8]
-
Biological Role: A metabolite of GLP-1, it has distinct signaling properties and is an area of active research.[8]
-
Synthesis Strategy: Synthesized using the Fmoc/tBu protocol on a low-loading this compound. Side-chain protection includes Pbf for Arginine and Trt for Glutamine.[8]
GLP-1 receptor agonists exert their effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to enhanced insulin (B600854) secretion and other beneficial metabolic effects.
Conclusion
This compound remains an indispensable tool in peptide science. Its reliability, compatibility with standard Fmoc chemistry, and efficiency in producing C-terminal peptide amides make it a preferred choice for synthesizing biologically active peptides for research, diagnostics, and therapeutic development. By following robust and well-defined protocols, researchers can consistently achieve high-purity peptides for a wide range of applications.
References
- 1. This compound | 431041-83-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. appliedpolytech.com [appliedpolytech.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. seplite.com [seplite.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. peptide.com [peptide.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. peptide.com [peptide.com]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Methodological & Application
A Step-by-Step Guide to Coupling Amino Acids on Rink Amide MBHA Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the efficient coupling of Fmoc-protected amino acids to Rink Amide MBHA resin, a cornerstone of solid-phase peptide synthesis (SPPS) for producing C-terminal peptide amides. Adherence to these protocols is critical for maximizing peptide yield and purity.
Introduction to this compound
Rink Amide MBHA (4-methylbenzhydrylamine) resin is a widely used solid support for Fmoc-based SPPS.[1][2] Its key feature is a linker that, upon cleavage with trifluoroacetic acid (TFA), yields a peptide with a C-terminal amide functionality, which is crucial for the biological activity of many peptides.[3][4] The MBHA linker offers enhanced acid stability compared to standard Rink Amide resin, minimizing premature cleavage during the repetitive acid-labile side-chain deprotection steps.[2][5]
Experimental Workflow
The overall workflow for solid-phase peptide synthesis on this compound involves a cyclical process of deprotection, activation, and coupling, followed by an optional capping step to terminate unreacted chains.
Caption: Experimental workflow for amino acid coupling on this compound.
Detailed Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted proportionally for different scales.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for ensuring the accessibility of reactive sites within the polymer matrix.
-
Weighing: Accurately weigh the desired amount of this compound (e.g., for a loading of 0.5 mmol/g, use 200 mg for a 0.1 mmol synthesis) and place it into a suitable reaction vessel.
-
Swelling: Add N,N-dimethylformamide (DMF, 5-10 mL per gram of resin) to the reaction vessel.
-
Agitation: Gently agitate the resin slurry for at least 30 minutes to 1 hour at room temperature to ensure complete swelling.[4]
-
Solvent Removal: After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's linker, exposing the primary amine for coupling of the first amino acid.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Deprotection Reaction: Add the 20% piperidine solution to the swollen resin.
-
Incubation: Agitate the mixture for 20-30 minutes at room temperature.[6]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Amino Acid Activation and Coupling
The carboxylic acid of the incoming Fmoc-protected amino acid must be activated to facilitate the formation of an amide bond with the free amine on the resin. Several activation methods are commonly used, with varying efficiencies and costs.
3.3.1. Activation with HBTU/HATU
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents suitable for most amino acids, including sterically hindered ones.
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid (e.g., 0.4 mmol, 4 equivalents) and HBTU or HATU (0.39 mmol, 3.9 equivalents) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 0.8 mmol, 8 equivalents) to the amino acid solution and mix well. The solution should change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
-
Incubation: Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.[4]
3.3.2. Activation with DIC/HOBt
This is a more cost-effective method, though it may be less efficient for sterically hindered amino acids. N,N'-Diisopropylcarbodiimide (DIC) is the coupling agent, and 1-Hydroxybenzotriazole (HOBt) is an additive that suppresses racemization.
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid (e.g., 0.4 mmol, 4 equivalents) and HOBt (0.4 mmol, 4 equivalents) in DMF.
-
Activation: Add DIC (0.4 mmol, 4 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid mixture to the deprotected resin.
-
Incubation: Agitate the reaction mixture for 2-4 hours at room temperature.
Post-Coupling Wash
After the coupling reaction, it is essential to wash the resin thoroughly to remove excess reagents and byproducts.
-
Drain: Drain the coupling solution from the reaction vessel.
-
Wash: Wash the resin sequentially with DMF (3-5 times), dichloromethane (B109758) (DCM, 3 times), and DMF (3 times).
Monitoring the Coupling Reaction
To ensure the coupling reaction has gone to completion, a qualitative test for the presence of free primary amines should be performed. The Kaiser test is the most common method.[1][7]
-
Sample Preparation: Take a small sample of resin beads (a few milligrams) and wash them thoroughly with DMF and then ethanol.
-
Reagent Addition: Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine) to the resin sample.
-
Heating: Heat the sample at 100-120°C for 3-5 minutes.
-
Observation:
For N-terminal proline or other secondary amines, the Kaiser test is unreliable and may give a false negative. In these cases, the Chloranil test is recommended.[1]
Capping of Unreacted Amines
If the coupling reaction is incomplete, as indicated by a positive Kaiser test, any unreacted amino groups should be "capped" to prevent the formation of deletion sequences in subsequent coupling cycles.[8] This is achieved by acetylation.
-
Reagent Preparation: Prepare a capping solution, typically a mixture of acetic anhydride, a base (like pyridine (B92270) or DIPEA), and DMF (e.g., a 1:1:8 v/v/v ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.[9]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).
After capping, proceed to the deprotection step for the next amino acid in the sequence.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the purity of the final peptide, especially for challenging sequences. The following table summarizes the crude peptide purity obtained with different coupling reagents for the synthesis of a model "difficult" peptide sequence (Acyl Carrier Protein 65-74).
| Coupling Reagent | Coupling Time | Crude Peptide Purity (%) |
| HATU | 2 x 2 min | 83.63 |
| 2 x 20 min | 81.65 | |
| HCTU | 2 x 2 min | 79.57 |
| 2 x 20 min | 82.35 | |
| COMU | 2 x 2 min | 79.00 |
| 2 x 20 min | 79.00 | |
| PyBOP | 2 x 2 min | 70.27 |
| 2 x 20 min | 78.54 |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[10] Higher percentages indicate greater purity of the crude product.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test) | - Sterically hindered amino acid. - Aggregation of the growing peptide chain. - Inefficient activation. | - Use a more potent coupling reagent (e.g., HATU, COMU). - Perform a double coupling.[11] - Increase reaction time. - Switch to a solvent that disrupts secondary structures (e.g., NMP).[11] - Consider microwave-assisted synthesis.[11] |
| Low Final Peptide Yield | - Incomplete coupling at one or more steps. - Premature cleavage of the peptide from the resin. - Problems during the final cleavage and work-up. | - Monitor each coupling step carefully. - Ensure the use of high-quality reagents and solvents. - Optimize the cleavage cocktail and procedure.[12] |
| False Negative Kaiser Test | - N-terminal secondary amine (e.g., Proline). | - Use an alternative test for secondary amines, such as the Chloranil test.[1] |
Conclusion
The successful coupling of amino acids on this compound is a critical process in the synthesis of high-quality peptide amides. By following these detailed protocols, carefully selecting reagents, and monitoring reaction completion, researchers can significantly improve the efficiency and outcome of their solid-phase peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. chempep.com [chempep.com]
- 4. rsc.org [rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Cleavage from Rink Amide MBHA Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient cleavage of synthetic peptides from Rink Amide MBHA (Methylbenzhydrylamine) resin. The selection of an appropriate cleavage cocktail is critical to ensure high yield and purity of the final peptide product. These guidelines offer a selection of recommended cleavage cocktails, detailed experimental procedures, and troubleshooting advice.
Introduction to Rink Amide MBHA Resin Cleavage
This compound is a widely used solid support for the Fmoc-based synthesis of peptide amides. The linker is designed to be stable during the repetitive steps of peptide chain elongation but can be cleaved under acidic conditions to release the C-terminal amide peptide. The cleavage process simultaneously removes the peptide from the resin and deprotects acid-labile side-chain protecting groups.
The most common reagent for cleavage is Trifluoroacetic Acid (TFA). However, the highly reactive cationic species generated during the removal of protecting groups can lead to side reactions with sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent these modifications, scavengers are added to the TFA cleavage cocktail to trap these reactive species.
Recommended Cleavage Cocktails
The choice of cleavage cocktail is dependent on the amino acid composition of the peptide. Below is a summary of commonly used and recommended cleavage cocktails for this compound.
| Cocktail Components | Composition (% v/v) | Target Peptides & Notes |
| Standard Cocktail | TFA / H₂O / Triisopropylsilane (TIS) | 95 / 2.5 / 2.5 |
| Cocktail for Trp-containing peptides | TFA / H₂O / TIS / 1,2-Ethanedithiol (EDT) | 94 / 2.5 / 1 / 2.5 |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | 82.5 / 5 / 5 / 5 / 2.5 |
| Mild Cleavage Cocktail | TFA / Dichloromethane (DCM) / Anisole | 49 / 49 / 2 |
| Alternative Standard Cocktail | TFA / 1,3-dimethoxybenzene | 97 / 3 |
Experimental Protocols
This section details the step-by-step procedure for the cleavage of a peptide from this compound, followed by precipitation and recovery of the crude peptide.
Pre-Cleavage Preparation
-
N-terminal Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed. If not, treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes.[1]
-
Resin Washing and Drying:
-
Transfer the resin to a sintered glass funnel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x resin volume) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove all solvent.
-
Cleavage Procedure
dot
References
Application Notes and Protocols for First Amino Acid Loading on Rink Amide MBHA Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rink Amide MBHA (Methylbenzhydrylamine) resin is a widely used solid-phase support for the synthesis of peptide amides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] The Rink Amide linker is acid-labile, allowing for the cleavage of the final peptide amide from the resin under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] The successful loading of the first amino acid is a critical step that dictates the overall yield and purity of the synthesized peptide.
These application notes provide detailed protocols for the manual loading of the first Fmoc-protected amino acid onto Rink Amide MBHA resin.
Chemical Pathway
The process begins with the deprotection of the Fmoc group from the Rink Amide linker on the resin, followed by the coupling of the first Fmoc-protected amino acid.
Caption: Chemical pathway for the first amino acid loading on this compound.
Experimental Protocols
A general workflow for the first amino acid loading involves resin swelling, Fmoc deprotection, amino acid activation and coupling, and washing steps.
Caption: Experimental workflow for the first amino acid loading.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Solid support |
| Fmoc-protected Amino Acid | First residue to be attached |
| N,N-Dimethylformamide (DMF) | Solvent for swelling, washing, and reactions |
| Dichloromethane (DCM) | Solvent for swelling and washing |
| Piperidine | Reagent for Fmoc deprotection |
| Coupling Reagents (e.g., HATU, HOBt, DIC) | To activate the carboxylic acid of the amino acid |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation and coupling |
| Reaction Vessel with Frit | To perform the solid-phase synthesis |
| Shaker/Vortexer | For agitation during reactions |
Protocol 1: Standard Loading Procedure
This protocol is a widely applicable method for coupling the first amino acid.
1. Resin Swelling:
-
Place the desired amount of this compound in a reaction vessel.
-
Add DMF to swell the resin for at least 1 hour.[3]
2. Fmoc Deprotection:
-
After swelling, drain the DMF.
-
Agitate the mixture for 20-30 minutes at room temperature.[4]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[4][5]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution) and a coupling agent such as HOBt (5 equivalents) in DMF.[3]
-
Add a carbodiimide (B86325) coupling agent like DIC or DIPCDI (5 equivalents) to the amino acid solution and allow it to pre-activate for about 10 minutes.[3]
-
Alternatively, use a pre-packaged coupling reagent like HATU (4.5-5 equivalents) with DIPEA (10 equivalents).[3][5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-6 hours at room temperature.[3]
4. Washing and Drying:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally with methanol.
-
Dry the loaded resin under vacuum.
Monitoring the Reaction
The completion of the Fmoc deprotection and the coupling reaction can be monitored using the Kaiser test.[4] A positive Kaiser test (blue beads) indicates the presence of free primary amines, signifying complete deprotection or incomplete coupling. A negative test (yellow/brown beads) indicates the absence of free amines, suggesting a successful coupling.[4]
Quantitative Data Summary
The following table summarizes typical reagent quantities used for the first amino acid loading. The exact amounts may need to be optimized based on the specific amino acid and resin batch.
| Component | Equivalents (relative to resin loading) | Reference |
| Fmoc-Amino Acid | 3 - 6 | [6][7] |
| Coupling Agent (HATU/HCTU) | 3 - 5.9 | [6][7] |
| Coupling Agent (HOBt + DIC/DIPCDI) | 5 (each) | [3] |
| Base (DIPEA) | 10 - 12 | [3][7] |
Troubleshooting
-
Low Loading Efficiency:
-
Cause: Incomplete Fmoc deprotection, inefficient amino acid activation, or steric hindrance from the amino acid.
-
Solution: Extend the deprotection or coupling time. Use a more potent coupling reagent like HATU. For sterically hindered amino acids, a double coupling may be necessary.
-
-
Positive Kaiser Test after Coupling:
-
Cause: Incomplete coupling reaction.
-
Solution: Continue the coupling reaction for a longer duration or perform a second coupling with freshly activated amino acid.
-
-
Resin Clumping:
-
Cause: Insufficient solvent or inadequate agitation.
-
Solution: Ensure the resin is fully suspended in the solvent and increase the agitation speed.
-
Conclusion
The successful loading of the first amino acid onto this compound is a fundamental step in solid-phase peptide synthesis. The protocols and data presented provide a comprehensive guide for researchers to achieve efficient and reliable loading, setting the stage for the synthesis of high-quality peptide amides. Adherence to proper techniques for swelling, deprotection, and coupling, along with monitoring of the reaction progress, is crucial for optimal results.
References
Rink Amide MBHA resin protocol for manual solid-phase peptide synthesis
An Application Note and Protocol for Manual Solid-Phase Peptide Synthesis using Rink Amide MBHA Resin
Introduction
Rink Amide (4-2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy resin is a widely used solid support for the synthesis of C-terminally amidated peptides via Fmoc solid-phase peptide synthesis (SPPS). The MBHA (methylbenzhydrylamine) linker is stable to the basic conditions required for Fmoc group removal but is readily cleaved by trifluoroacetic acid (TFA) to yield the peptide amide. This protocol provides a detailed methodology for manual SPPS using this compound, intended for researchers, scientists, and drug development professionals.
Materials and Reagents
| Equipment | Reagents and Solvents |
| Solid-phase synthesis vessel | This compound (e.g., 100-200 mesh, 0.4-0.8 mmol/g loading) |
| Shaker or vortex mixer | N,N-Dimethylformamide (DMF), peptide synthesis grade |
| Filtration apparatus | Dichloromethane (DCM), peptide synthesis grade |
| Nitrogen gas line | Piperidine (B6355638), reagent grade |
| Lyophilizer or vacuum concentrator | Fmoc-protected amino acids |
| HPLC system for purification | Coupling reagents: HBTU/HOBt or HATU/HOAt or DIC/Oxyma |
| Mass spectrometer for analysis | N,N-Diisopropylethylamine (DIPEA) |
| Centrifuge and centrifuge tubes | Trifluoroacetic acid (TFA), reagent grade |
| Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (B43112) (EDT), water, thioanisole (B89551) (depending on peptide sequence) | |
| Diethyl ether (cold) | |
| Acetonitrile (ACN), HPLC grade | |
| Water, HPLC grade |
Experimental Protocols
Resin Swelling and Preparation
The initial step is to swell the resin to allow for efficient diffusion of reagents into the bead interior.
-
Place the desired amount of this compound into a solid-phase synthesis vessel.
-
Add sufficient Dichloromethane (DCM) to cover the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the DCM and wash the resin with N,N-Dimethylformamide (DMF) three times to prepare for the first deprotection step.
Fmoc Deprotection
The terminal Fmoc protecting group on the linker must be removed before coupling the first amino acid.
-
Add a 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free amine.
Amino Acid Coupling
This cycle is repeated for each amino acid in the peptide sequence.
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: To monitor the reaction completion, a small sample of resin beads can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) followed by DCM (3 times) to remove excess reagents and by-products.
Final Deprotection
After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the deprotection protocol described in step 2.
Cleavage of the Peptide from the Resin
This step cleaves the peptide from the resin support and removes the side-chain protecting groups.
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence (see table below for examples).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional agitation for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and analysis.
Quantitative Data Summary
Table 1: Reagent Concentrations and Volumes for a 0.1 mmol Synthesis Scale
| Step | Reagent | Concentration/Amount | Volume/Equivalents |
| Deprotection | Piperidine in DMF | 20% (v/v) | 2-3 mL |
| Amino Acid | Fmoc-Amino Acid | - | 3-5 equivalents |
| Coupling Reagent | HBTU/HOBt or HATU/HOAt | 0.5 M in DMF | 3-5 equivalents |
| Activator | DIPEA | - | 6-10 equivalents |
| Cleavage | Cleavage Cocktail | See Table 3 | 2-5 mL |
Table 2: Typical Reaction Times
| Process | Typical Duration |
| Resin Swelling | 30-60 minutes |
| Fmoc Deprotection | 5 + 15 minutes |
| Amino Acid Coupling | 1-2 hours |
| Cleavage from Resin | 2-4 hours |
Table 3: Common Cleavage Cocktails
| Cocktail Name | Composition | Application Notes |
| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | A general-purpose cleavage cocktail suitable for peptides containing Arg, Cys, Met, and Trp. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Effective for peptides with sensitive residues like Arg, but less water is used. |
| Standard TFA | TFA/TIS/Water (95:2.5:2.5) | Suitable for peptides without sensitive side chains that require strong scavengers (e.g., Cys, Met, Trp). |
Workflow Visualization
Caption: Workflow for manual solid-phase peptide synthesis using this compound.
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis Using Rink Amide MBHA Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient construction of complex peptide chains. The choice of solid support is a critical parameter influencing the overall success of the synthesis. Rink Amide MBHA (Methylbenzhydrylamine) resin is a widely utilized solid support for the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy of SPPS, particularly for the synthesis of C-terminal peptide amides.[1][2][3] Peptide amides often exhibit enhanced biological activity and stability compared to their corresponding carboxylic acids.
The Rink Amide MBHA resin features a benzhydrylamine linker attached to the solid support via an electron-withdrawing acetamido spacer.[3][4][5] This design imparts greater acid stability to the linker compared to standard Rink Amide resin, minimizing premature cleavage of the growing peptide chain during the repetitive acid-labile side-chain deprotection steps.[1][2][4] Despite its stability throughout the synthesis, the final peptide amide can be efficiently cleaved from the resin under moderately acidic conditions, typically using a trifluoroacetic acid (TFA) cocktail.[5][6]
These application notes provide detailed protocols for automated solid-phase peptide synthesis using this compound, covering all stages from resin preparation to final peptide cleavage and precipitation. The accompanying data and visualizations are intended to guide researchers in optimizing their synthesis strategies for high yield and purity.
This compound Specifications
| Property | Description |
| Resin Type | Polystyrene cross-linked with 1% divinylbenzene (B73037) (DVB) |
| Functional Group | Amine |
| Linker | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido |
| Typical Substitution | 0.3 - 1.0 mmol/g |
| Mesh Size | 100-200 mesh or 200-400 mesh |
| Appearance | Pale white to slightly yellow beads |
| Application | Fmoc solid-phase synthesis of C-terminal peptide amides |
| Cleavage Conditions | Typically 95% Trifluoroacetic Acid (TFA) |
Experimental Protocols
Resin Preparation and Swelling
Objective: To prepare the this compound for synthesis by swelling it in an appropriate solvent to ensure optimal accessibility of the reactive sites.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel for automated synthesizer
Protocol:
-
Weigh the desired amount of this compound and transfer it to the reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[7]
-
After swelling, drain the DMF from the reaction vessel.
N-α-Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide chain, exposing a free amine for the subsequent coupling reaction.
Materials:
-
Swollen peptide-resin
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF. Prepare this solution fresh daily.[7]
-
DMF, peptide synthesis grade
Protocol:
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for an initial 2-3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for an additional 5-10 minutes to ensure complete Fmoc removal.[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
Monitoring of Fmoc Deprotection (Optional but Recommended)
Objective: To quantitatively or qualitatively assess the completion of the Fmoc deprotection step.
3.1. UV-Vis Spectrophotometry (Quantitative)
This method relies on the UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection.[7][8]
Protocol:
-
Collect the combined filtrates from the two deprotection steps in a volumetric flask of known volume.
-
Dilute the filtrate with DMF to a suitable concentration for spectrophotometric analysis.
-
Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as a blank.[7]
-
The resin loading can be calculated using the Beer-Lambert law and the extinction coefficient of the adduct.
3.2. Kaiser Test (Qualitative)
The Kaiser test is a colorimetric assay that detects the presence of primary amines.[9][10] A positive result (blue color) indicates a successful deprotection.
Reagent Preparation: [10]
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.
-
Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.
Protocol: [10]
-
Take a small sample of resin beads (10-15 beads) after the deprotection and washing steps.
-
Place the beads in a small test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution. An intense blue color indicates the presence of free primary amines.
Amino Acid Coupling
Objective: To form a peptide bond between the free amine on the resin-bound peptide chain and the carboxyl group of the incoming Fmoc-protected amino acid.
Materials:
-
Deprotected peptide-resin
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HATU, HBTU, COMU)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))
-
DMF, peptide synthesis grade
Protocol (using HATU):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid/HATU solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes. The reaction time may need to be extended for sterically hindered amino acids.
-
After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF.
Monitoring Coupling Completion: The Kaiser test can be performed after the coupling step. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.[9]
Final Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the this compound and simultaneously remove the acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Centrifuge tubes
Protocol:
-
Ensure the N-terminal Fmoc group is removed from the final amino acid.
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | High coupling efficiency, fast reaction rates, low racemization.[11] | Higher cost, potential for side reactions if not used correctly. |
| HBTU | Aminium/Uronium Salt | Good coupling efficiency, widely used.[11] | Can be allergenic, slightly lower efficiency than HATU for hindered couplings. |
| COMU | Aminium/Uronium Salt | High efficiency comparable to HATU, good solubility, safer handling (non-explosive byproducts).[11] | Higher cost. |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, good for automated synthesis. | Slower reaction rates compared to aminium/uronium salts. |
Table 2: Common Cleavage Cocktails for this compound
| Cleavage Cocktail Composition | Target Residues/Side Reactions |
| 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose, scavenges carbocations. |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | For peptides containing Cys(Trt) and Met to prevent reattachment and oxidation. |
| 90% TFA / 5% Phenol / 5% H₂O | Phenol acts as a scavenger for Trp and Tyr. |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | A robust general-purpose cocktail. |
Note: The choice of cleavage cocktail should be tailored to the specific amino acid composition of the peptide to minimize side reactions.
Visualizations
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: this compound Cleavage Mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. appliedpolytech.com [appliedpolytech.com]
- 6. This compound | 431041-83-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Synthesis of Cyclic Peptides Using Rink Amide MBHA Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor binding affinity, and conformational rigidity compared to their linear counterparts.[1][2] The synthesis of these complex macromolecules is often achieved through solid-phase peptide synthesis (SPPS), with Rink Amide MBHA (Methylbenzhydrylamine) resin being a versatile and widely used solid support.[3] This resin is particularly advantageous for the synthesis of peptide amides via Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, providing high yields and purity.[3] This document provides detailed application notes and protocols for the synthesis of cyclic peptides using Rink Amide MBHA resin.
Key Advantages of this compound in Cyclic Peptide Synthesis
This compound is a cornerstone for the efficient synthesis of C-terminal peptide amides, a crucial feature for many biologically active peptides.[3] Its compatibility with Fmoc-based SPPS allows for mild deprotection conditions, which minimizes the risk of racemization and other side reactions, thereby ensuring the synthesis of high-purity peptides.[3] The resin's chemical properties are well-suited for both on-resin and solution-phase cyclization strategies.
Experimental Workflow for Cyclic Peptide Synthesis
The general workflow for the synthesis of cyclic peptides on this compound involves several key stages: linear peptide assembly, on-resin or solution-phase cyclization, cleavage from the resin, and subsequent purification and analysis. A schematic representation of this process is provided below.
Caption: General workflow for cyclic peptide synthesis using this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of cyclic peptides using this compound.
Table 1: Resin Specifications and Loading Capacity
| Parameter | Value | Reference |
| Resin Type | Rink Amide MBHA Polystyrene Resin | N/A |
| Mesh Size | 100-200 mesh or 200-400 mesh | [4] |
| Loading Capacity | 0.3 - 1.0 mmol/g | [4] |
Table 2: Examples of Synthesized Cyclic Peptides and Their Yields/Purities
| Peptide Sequence/Type | Cyclization Method | Coupling Reagents | Cleavage Cocktail | Crude Purity (%) | Overall Yield (%) | Reference |
| Cyclic RGD Analog | On-resin Click Chemistry | HBTU/HOBt | 95% TFA / 5% m-cresol | >75% (linear precursor) | ~22% | N/A |
| 10-mer Head-to-Tail | On-resin (Asp-linked) | DIC/Oxyma | 95% TFA, 2.5% TIS, 2.5% H₂O | >75% | Not Reported | [5] |
| 10-mer Head-to-Tail | On-resin (Glu-linked) | DIC/Oxyma | 95% TFA, 2.5% TIS, 2.5% H₂O | >50% | Not Reported | [5] |
| C-terminal Modified VEGFR1 Antagonists | Solution-phase | DIC/HOAt | 50% TFA, 2% TIPS | Not Reported | Satisfactory | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual synthesis of a linear peptide on this compound using Fmoc chemistry.
1. Resin Swelling and Fmoc Deprotection:
-
Swell this compound (1 equivalent) in a mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (1:1 v/v) for 30 minutes in a reaction vessel.[7]
-
Drain the solvent and treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete Fmoc removal.[8]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[7]
2. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-6 equivalents), a coupling agent such as HBTU or HCTU (2.9-5.9 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-12 equivalents) in DMF.[7]
-
Pre-activate the mixture for 1-2 minutes.[7]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[7]
-
Monitor the coupling reaction completion using a Kaiser test. If the test is positive (indicating free amines), extend the coupling time.[8]
-
After complete coupling, wash the resin with DMF (5 times) and DCM (3 times).[7]
3. Chain Elongation:
-
Repeat steps 1 and 2 for each subsequent amino acid in the peptide sequence.
4. Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 1.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of the peptide while it is still attached to the resin, typically through a side-chain anchoring strategy.
1. Linear Peptide Synthesis with an Orthogonally Protected Amino Acid:
-
Synthesize the linear peptide as described in Protocol 1, incorporating an amino acid with an orthogonally protected side chain (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) at the C-terminus.[5]
2. Selective Deprotection of the Side Chain:
-
Remove the orthogonal protecting group. For an allyl (All) group, treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (B129415) (15 equivalents) in DCM at 40°C for 5-10 minutes. Repeat this step.[5][9]
-
Wash the resin thoroughly.
3. On-Resin Cyclization:
-
Perform the final N-terminal Fmoc deprotection as described in Protocol 1.
-
Add a solution of coupling reagents (e.g., DIC/Oxyma) in DMF to the resin.[5][9]
-
Agitate the reaction mixture at room temperature or elevated temperature (e.g., 50°C) for several hours to overnight.[5]
-
Monitor the cyclization by cleaving a small aliquot of the resin and analyzing by LC-MS.
Protocol 3: Cleavage from Resin and Solution-Phase Cyclization
This protocol is suitable for head-to-tail cyclization of peptides that are fully assembled on the resin.
1. Partial Cleavage from Resin (for protected peptide):
-
After synthesis of the linear peptide (Protocol 1), treat the resin with a mild cleavage cocktail, such as 2% TFA and 5% Triisopropylsilane (TIPS) in DCM, for 5 minutes to detach the protected peptide from the resin.[6]
2. Solution-Phase Cyclization:
-
Precipitate the protected linear peptide in cold diethyl ether.
-
Dissolve the crude peptide in a high volume of DMF to favor intramolecular cyclization over intermolecular oligomerization.
-
Add coupling reagents such as DIC and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (3 equivalents each).[6]
-
Stir the reaction for 12-24 hours at room temperature.
-
Monitor the reaction by LC-MS.
3. Final Deprotection and Cleavage:
-
After cyclization (on-resin or in solution), the peptide must be fully deprotected and cleaved from the resin (if applicable).
-
Treat the resin-bound cyclic peptide or the protected cyclic peptide with a cleavage cocktail such as 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.[5][10]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Protocol 4: Purification and Analysis
1. Purification:
-
Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile (B52724) containing 0.1% TFA.[7]
2. Analysis:
-
Confirm the identity and purity of the final cyclic peptide using analytical LC-MS and/or MALDI-TOF mass spectrometry.[7]
Application Example: Synthesis of a VEGFR1 Antagonist
Cyclic peptides have been designed and synthesized as antagonists for Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), a key player in angiogenesis and tumor progression. The synthesis of C-terminal modified cyclic peptides targeting VEGFR1 has been successfully performed using this compound.[6]
VEGFR1 Signaling Pathway
VEGF-A binding to VEGFR1 initiates a signaling cascade that is crucial for the proliferation, migration, and survival of endothelial cells. Antagonizing this pathway is a key strategy in cancer therapy. The diagram below illustrates a simplified VEGFR1 signaling pathway.
Caption: Simplified VEGFR1 signaling pathway and the inhibitory action of a cyclic peptide antagonist.
Conclusion
This compound is a robust and reliable solid support for the synthesis of a diverse range of cyclic peptides. The protocols outlined in this document provide a comprehensive guide for researchers in the field of peptide chemistry and drug development. The ability to generate high-purity cyclic peptides using this methodology facilitates the exploration of their therapeutic potential, as exemplified by the development of VEGFR1 antagonists. Careful optimization of cyclization conditions and purification strategies is crucial for obtaining the desired cyclic peptide in high yield and purity.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular basis of VEGFR-1 signal transduction pathways in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VEGF-A splice variants bind VEGFRs with differential affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR1 signaling in retinal angiogenesis and microinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Post-Cleavage Workup for Peptides from Rink Amide MBHA Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the post-cleavage workup of peptides synthesized on Rink Amide MBHA (Methylbenzhydrylamine) resin. The procedures outlined are critical for obtaining a crude peptide of high purity and in good yield, suitable for subsequent purification and analysis.
Introduction
Rink Amide MBHA resin is a widely used solid support for the Fmoc-based synthesis of peptide amides. A key advantage of this resin is its enhanced acid stability during synthesis due to an acetamido spacer, which minimizes premature cleavage. The final cleavage of the peptide from the resin is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2]
The post-cleavage workup is a critical step that significantly impacts the purity and overall yield of the synthesized peptide. A standardized and optimized workup procedure is essential to effectively remove the resin, cleavage reagents, scavengers, and protecting group by-products. This protocol focuses on the most common and effective methods for the precipitation, washing, and isolation of crude peptides cleaved from this compound.
Experimental Protocols
Prior to cleavage, it is crucial to thoroughly wash the peptide-resin to remove any residual reagents from the synthesis, particularly non-volatile solvents like DMF, which can inhibit the efficiency of the TFA cleavage.[3]
-
Transfer the peptide-resin to a sintered glass funnel.
-
Wash the resin thoroughly with Dichloromethane (DCM) to swell the resin and remove soluble impurities.
-
Perform a final wash with a solvent that will shrink the resin, such as methyl tert-butyl ether (MTBE) or diethyl ether.
-
Dry the resin under a high vacuum for a minimum of 3 hours, or preferably overnight, over KOH.[4]
The cleavage cocktail's composition is dependent on the amino acid sequence of the peptide. Scavengers are added to the TFA to quench reactive cationic species generated during the cleavage of protecting groups, thus preventing side reactions with sensitive amino acid residues.
Standard Cleavage Cocktail (Reagent K):
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[5]
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[5]
-
Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.[5]
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates to ensure maximum recovery of the peptide.[5]
The most common method for isolating the crude peptide from the TFA filtrate is precipitation with a cold ether.
-
Precipitation:
-
In a centrifuge tube, place a volume of cold methyl tert-butyl ether (MTBE) or diethyl ether that is 8-10 times the volume of the collected TFA filtrate.[5][6]
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[5]
-
For optimal precipitation, the ether can be pre-chilled using a dry ice/acetone bath or stored at -20°C.[7]
-
-
Peptide Collection:
-
Centrifuge the mixture to pellet the precipitated peptide. A well-formed pellet should be visible.[6]
-
Carefully decant the ether supernatant, which contains the dissolved scavengers and by-products.
-
-
Washing:
-
Resuspend the peptide pellet in a fresh volume of cold ether.
-
Centrifuge the mixture again and decant the supernatant.
-
Repeat this washing step at least two more times to thoroughly remove residual scavengers and impurities.[5][6] This washing process can improve the purity of the crude peptide by a few percentage points.[6]
-
-
Drying:
-
After the final wash and decanting, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.[5]
-
The resulting dry, crude peptide is suitable for analysis by HPLC and mass spectrometry, and for subsequent purification.
-
Data Presentation
The choice of resin and cleavage conditions can significantly impact the purity of the crude peptide. The following table presents illustrative data from a comparative study on the synthesis of a peptoid, highlighting the effect of different resins and cleavage cocktails on crude purity. While this data is for a peptoid, it demonstrates the importance of optimizing these parameters for peptide synthesis as well.
| Resin Type | Cleavage Cocktail | Crude Purity (%) |
| Rink Amide MBHA | TFA:TIPS:H₂O (95:2.5:2.5) | 38 |
| TentaGel S RAM | TFA:TIPS:H₂O (95:2.5:2.5) | 78 |
| Rink Amide MBHA | TFA:DCM:anisole (49:49:2) | Not Reported |
| TentaGel S RAM | TFA:DCM:anisole (49:49:2) | Not Reported |
Data adapted from a study on peptoid synthesis. The crude purity was calculated with the peak detection integration method ICIS.[8]
Visualizations
Caption: Post-cleavage workup workflow for peptides from this compound.
Troubleshooting
-
Low Peptide Yield:
-
Incomplete Cleavage: Ensure the resin is thoroughly dried before cleavage and that the cleavage cocktail is fresh. Extend the cleavage time if necessary, especially for peptides containing multiple arginine residues.[2]
-
Peptide Adsorption to Resin: After the initial filtration, wash the resin with additional fresh TFA to recover any adsorbed peptide.
-
-
Poor Precipitation:
-
Short Peptides: Very short or highly hydrophilic peptides may not precipitate well in ether. In such cases, evaporating the TFA under a stream of nitrogen before adding the ether can improve precipitation.[3]
-
Insufficient Ether: Ensure a sufficient excess of cold ether is used (at least 8-10 volumes).
-
-
Low Purity of Crude Peptide:
-
Inadequate Washing: Increase the number of ether washes to more effectively remove scavengers and other small molecule impurities.
-
Side Reactions during Cleavage: Ensure the correct scavengers are used for the specific amino acid sequence to prevent the formation of by-products. For instance, the use of 1,3-dimethoxybenzene (B93181) in the cleavage cocktail can prevent the formation of C-terminal N-alkylated peptide amides.[6]
-
References
- 1. appliedpolytech.com [appliedpolytech.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Post-Translationally Modified Peptides using Rink Amide MBHA Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Rink Amide MBHA resin for the solid-phase peptide synthesis (SPPS) of peptides incorporating post-translational modifications (PTMs). This document includes detailed protocols for the synthesis of phosphopeptides, glycopeptides, and ubiquitinated peptides, along with quantitative data on expected yields and purities. Furthermore, it illustrates the application of these synthetic peptides in studying key signaling pathways.
Introduction to this compound
Rink Amide MBHA (Methylbenzhydrylamine) resin is a widely used solid support for Fmoc-based solid-phase peptide synthesis, particularly for the generation of C-terminal peptide amides.[1][2] Its key feature is the acid-labile Rink linker attached to an MBHA resin core. This combination offers enhanced stability during the repetitive cycles of Fmoc deprotection (typically with piperidine) and amino acid coupling, while allowing for efficient cleavage of the final peptide amide from the support under moderately acidic conditions, commonly with a trifluoroacetic acid (TFA)-based cocktail.[1][3] The controlled acid lability of the this compound makes it a suitable choice for the synthesis of sensitive peptides, including those with PTMs.[4]
Data Presentation: Synthesis of PTM Peptides on this compound
The successful synthesis of peptides with PTMs is often evaluated by the final yield and purity of the product. The following tables summarize representative quantitative data for the synthesis of various PTM peptides on this compound. It is important to note that yields and purities can vary depending on the peptide sequence, the nature of the PTM, and the specific synthesis and purification conditions employed.
| Peptide Type | Peptide Sequence | Resin | Crude Purity (%) | Overall Yield (%) | Reference |
| Tripeptide | Pro-His-Xaa-NH2 | Rink Amide MBHA | 3-7% lower than Rink Amide AM PS | Approx. 2-fold lower than Rink Amide AM PS | [5] |
| Peptoid (9-mer) | GN-2 Npm9 | Rink Amide MBHA (0.65 mmol/g) | 38 | Not Reported | [6] |
Note: Data for specific PTM peptides on this compound is limited in publicly available literature. The data presented here is for non-modified peptides and peptoids to provide a general reference. Researchers should expect that the incorporation of bulky or sensitive PTMs may influence the overall yield and purity.
Experimental Protocols
The following are detailed protocols for the manual Fmoc-SPPS of peptides with phosphorylation, glycosylation, and ubiquitination on this compound.
General Fmoc-SPPS Protocol on this compound
This protocol outlines the fundamental steps for peptide chain elongation on this compound.
1.1. Resin Swelling:
-
Place the desired amount of this compound (typically 0.1-0.5 mmol scale) in a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
1.2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
1.3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, HATU, HCTU; 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered or PTM-containing amino acids.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
1.4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[7] For peptides containing sensitive residues like tryptophan or methionine, the use of scavengers such as triisopropylsilane (B1312306) (TIS) is crucial to prevent side reactions. A recommended cocktail for Rink Amide resins to prevent linker-related byproducts is TFA/TIPS/1,3-dimethoxybenzene (DMB) (92.5:2.5:5 v/v/v).[8][9]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
1.5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Phosphopeptide Synthesis
The synthesis of phosphopeptides requires the use of protected phosphoamino acids, such as Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, or Fmoc-Tyr(PO(OBzl)OH)-OH.
2.1. Coupling of Phosphoamino Acids:
-
Follow the general amino acid coupling protocol (Section 1.3).
-
Due to the bulky nature of the phosphate (B84403) protecting groups, it is advisable to use a more potent coupling reagent like HATU or HCTU.
-
Extend the coupling time to 2-4 hours or perform a double coupling to ensure complete incorporation. A double coupling involves repeating the coupling step with a fresh solution of activated amino acid.
-
Monitor the coupling efficiency using the Kaiser test.
2.2. Cleavage of Phosphopeptides:
-
Follow the general cleavage and deprotection protocol (Section 1.4).
-
The benzyl (B1604629) protecting groups on the phosphate are typically removed simultaneously with the other side-chain protecting groups and cleavage from the resin by the TFA cocktail.
-
Ensure the cleavage cocktail contains scavengers like TIS to protect the phosphopeptide from degradation.
Protocol for N-Linked Glycopeptide Synthesis
The synthesis of N-linked glycopeptides involves the incorporation of a glycosylated asparagine building block, such as Fmoc-Asn(Ac-GlcNAc)-OH.
3.1. Coupling of Glycosylated Asparagine:
-
Follow the general amino acid coupling protocol (Section 1.3).
-
Use HATU/DIPEA as the coupling system for efficient incorporation of the bulky glycosylated amino acid.
-
A study on the high-temperature fast stirring-solid phase synthesis (HTFS-PS) of a glycopeptide on this compound demonstrated successful coupling using 1.2 equivalents of Fmoc-L-Asn[Glc(OAc)4]-OH with HATU/DIPEA at 90°C for 1 minute.
3.2. Cleavage of Glycopeptides:
-
Follow the general cleavage and deprotection protocol (Section 1.4).
-
The acetyl protecting groups on the sugar moiety can be removed after cleavage from the resin.
-
After cleavage and precipitation, the O-acetylated glycopeptide is dissolved in methanol, and the pH is adjusted to ~10 with sodium methoxide (B1231860) to remove the acetyl groups.
-
The deprotected glycopeptide is then purified by RP-HPLC.
Protocol for Ubiquitinated Peptide Synthesis
The synthesis of ubiquitinated peptides is a more complex process that often involves the coupling of a pre-formed ubiquitin moiety or the sequential assembly of the ubiquitin chain on the peptide. A common strategy is to incorporate a lysine (B10760008) residue with an orthogonal protecting group (e.g., Dde, ivDde, or Alloc) at the desired ubiquitination site.
4.1. Synthesis of the Peptide Chain:
-
Synthesize the peptide chain on this compound using the general Fmoc-SPPS protocol (Section 1.1-1.3).
-
At the position of ubiquitination, incorporate Fmoc-Lys(Dde)-OH.
4.2. Selective Deprotection of the Lysine Side Chain:
-
After completion of the peptide sequence, selectively remove the Dde protecting group by treating the resin with a solution of 2% hydrazine (B178648) in DMF (2 x 5 minutes).
-
Wash the resin thoroughly with DMF.
4.3. Coupling of Ubiquitin:
-
The C-terminus of ubiquitin (Gly76) needs to be activated for coupling to the deprotected lysine side chain. This can be achieved by preparing a ubiquitin thioester or by using standard coupling reagents.
-
Couple the activated ubiquitin to the lysine side chain on the resin. This step may require extended reaction times and careful optimization of coupling reagents.
4.4. Cleavage of the Ubiquitinated Peptide:
-
Follow the general cleavage and deprotection protocol (Section 1.4).
-
The cleavage cocktail should be carefully chosen to ensure the integrity of both the peptide and the ubiquitin moiety.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a key signaling pathway where PTM peptides are crucial and a general workflow for their synthesis.
Caption: MAPK signaling pathway and the role of synthetic phosphopeptides.
Caption: General workflow for PTM peptide synthesis on this compound.
Conclusion
This compound is a versatile and robust solid support for the Fmoc-SPPS of peptides with various post-translational modifications. The protocols provided herein offer a foundation for the synthesis of phosphopeptides, glycopeptides, and ubiquitinated peptides. Successful synthesis of these complex molecules requires careful optimization of coupling and cleavage conditions, as well as rigorous purification. The resulting PTM peptides are invaluable tools for elucidating the intricate roles of these modifications in cellular signaling and for the development of novel therapeutics.
References
- 1. appliedpolytech.com [appliedpolytech.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, Rink Resin, P3 BioSystems [p3bio.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Rink Amide MBHA Resin in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rink Amide MBHA (Methylbenzhydrylamine) resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the production of peptide libraries with C-terminal amides.[1][2][3] Its specialized chemical structure, featuring a benzhydrylamine linker attached to the solid support via an acetamido spacer, offers enhanced stability during synthesis and allows for efficient cleavage under acidic conditions to yield the desired peptide amides.[1][2][4] This application note provides detailed protocols and supporting data for the use of Rink Amide MBHA resin in the synthesis of peptide libraries, a critical step in drug discovery and biomedical research.[1][3]
The compatibility of this compound with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy makes it a versatile and reliable choice for synthesizing a diverse range of peptides.[1][2] The mild basic conditions used for Fmoc deprotection are orthogonal to the acidic conditions required for final cleavage from the resin, ensuring the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[2][5]
Key Advantages of this compound
-
Efficient Peptide Amide Formation: Specifically designed to produce C-terminal peptide amides, which are common in biologically active peptides.[3][6]
-
Fmoc Chemistry Compatibility: Ideally suited for Fmoc-based SPPS, which utilizes mild deprotection conditions, minimizing side reactions.[3]
-
High Yield and Purity: The stability of the linker contributes to higher yields and exceptional purity of the final peptide products.[1][4]
-
Controlled Cleavage: Peptides are typically cleaved from the resin using a high concentration of trifluoroacetic acid (TFA), which simultaneously removes most side-chain protecting groups.[5][7][8]
Data Presentation
Resin Specifications
| Property | Typical Value | Significance |
| Matrix | 1% Divinylbenzene cross-linked Polystyrene | Provides mechanical stability and good swelling properties.[9] |
| Mesh Size | 100-200 mesh or 200-400 mesh | Influences diffusion of reagents and reaction kinetics.[1][6] |
| Substitution Level | 0.3 - 0.8 mmol/g | Determines the loading capacity of the first amino acid.[1][6] |
| Functional Group | Amine | Point of attachment for the peptide chain. |
| Linker | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido | Enables cleavage to a C-terminal amide. |
Typical Reagent Excess for SPPS
| Reagent | Molar Excess (relative to resin loading) | Purpose |
| Fmoc-Amino Acid | 3 - 6 equivalents | To drive the coupling reaction to completion.[10][11] |
| Coupling Reagent (e.g., HCTU, HBTU/HOBt) | 2.9 - 5 equivalents | To activate the carboxylic acid of the incoming amino acid.[10][11] |
| Base (e.g., DIPEA) | 6 - 12 equivalents | To neutralize the reaction mixture and facilitate coupling.[10] |
| Deprotection Reagent (Piperidine) | 20% (v/v) in DMF | To remove the Fmoc protecting group from the N-terminus.[12][13][14] |
Experimental Protocols
Resin Preparation and Swelling
Proper swelling of the resin is crucial for exposing the reactive sites and ensuring efficient diffusion of reagents.[14]
Protocol:
-
Place the desired amount of this compound in a reaction vessel.
-
Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12][14]
-
After swelling, drain the solvent.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the resin or the growing peptide chain, preparing it for the next coupling reaction.
Protocol:
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.[12][13][14]
-
Agitate the mixture for 5-20 minutes at room temperature.[15]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc adduct.[12]
Amino Acid Coupling
This is the core step of peptide chain elongation, where an activated Fmoc-protected amino acid is coupled to the free N-terminal amine on the resin-bound peptide.
Protocol:
-
In a separate vial, dissolve the Fmoc-amino acid (3-6 eq.) and a coupling agent such as HCTU (2.9-5 eq.) in DMF.[10]
-
Add a base, typically Diisopropylethylamine (DIPEA) (6-12 eq.), to the amino acid solution and pre-activate for 1-2 minutes.[10]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[10][14]
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
A small sample of the resin can be taken to perform a qualitative ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).[13]
Cleavage of the Peptide from the Resin
The final step involves cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups.
Protocol:
-
Wash the peptide-resin with DCM to remove DMF and then dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The exact composition may vary depending on the peptide sequence.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group fragments.
-
Dry the crude peptide under vacuum. The peptide can then be purified by techniques such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Chemical structure of the this compound linker.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. appliedpolytech.com [appliedpolytech.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 431041-83-7 [chemicalbook.com]
- 8. glycopep.com [glycopep.com]
- 9. chempep.com [chempep.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Peptide Yield with Rink Amide MBHA Resin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS) using Rink Amide MBHA resin, with a focus on addressing low peptide yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a solid support used in Fmoc-based solid-phase peptide synthesis (SPPS) to produce C-terminal peptide amides.[1] Its key feature is a modified Rink amide linker attached to a methylbenzhydrylamine (MBHA) polystyrene core. This modification enhances the acid stability of the linker, preventing premature cleavage of the peptide during the synthesis cycles. The final peptide amide is efficiently cleaved from the resin using a trifluoroacetic acid (TFA) cocktail.[1][2]
Q2: What are the most common causes of low peptide yield when using this compound?
Low peptide yield can stem from several factors throughout the SPPS process. The primary culprits include:
-
Incomplete Fmoc-deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the next amino acid from being added, leading to truncated sequences.
-
Inefficient coupling reactions: Incomplete coupling of an amino acid results in deletion sequences, where one or more amino acids are missing from the final peptide.
-
Peptide aggregation: The self-association of growing peptide chains on the resin can hinder reagent access, leading to incomplete deprotection and coupling.[3]
-
Issues with cleavage and work-up: Problems during the final cleavage from the resin or subsequent precipitation and purification steps can lead to significant loss of the final product.[4]
-
Side reactions: Unwanted chemical modifications to the peptide can occur during synthesis or cleavage, reducing the yield of the desired product.
Q3: How can I determine if my low yield is due to a synthesis problem or a cleavage problem?
A logical first step in troubleshooting is to perform a small-scale test cleavage.[4] By cleaving the peptide from a small amount of resin (e.g., 10-20 mg) and analyzing the product by mass spectrometry, you can confirm if the desired peptide was successfully synthesized on the resin.[4] If the target mass is present, the issue likely lies with the cleavage or work-up procedure. If the target mass is absent or accompanied by significant deletion or truncated sequences, the problem occurred during the synthesis cycles.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues that lead to low peptide yield.
Issue 1: Incomplete Coupling Reactions
How to Diagnose:
The most common method for monitoring coupling reactions is the Kaiser test (or ninhydrin (B49086) test). This colorimetric assay detects the presence of free primary amines on the resin.[5][6] A positive result (blue beads) after a coupling step indicates that the reaction is incomplete.
Solutions:
-
Extend Coupling Time: For standard amino acids, a typical coupling time is 30-60 minutes. If the Kaiser test is positive, extending the reaction time may be sufficient to drive the reaction to completion.
-
Double Couple: If a single coupling is insufficient, a second coupling with fresh reagents can be performed. This is particularly useful for sterically hindered or "difficult" amino acids.
-
Use a Stronger Coupling Reagent: If you are using a standard coupling reagent like DIC/HOBt, switching to a more potent aminium-based reagent such as HBTU, HATU, or PyBOP® can improve coupling efficiency, especially for difficult sequences.[7]
-
Increase Reagent Excess: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 5-fold excess) can improve reaction kinetics.[8]
Issue 2: Incomplete Fmoc-Deprotection
How to Diagnose:
While a negative Kaiser test after coupling might suggest successful synthesis, it can also be a false negative if the Fmoc group was not removed in the first place, preventing any reaction from occurring. If you consistently experience low yields with a particular sequence, incomplete deprotection should be considered. A small test cleavage and mass spectrometry analysis can reveal the presence of truncated sequences.
Solutions:
-
Extend Deprotection Time: The standard deprotection time with 20% piperidine (B6355638) in DMF is typically 5-10 minutes. For difficult sequences, extending this time to 15-20 minutes can be beneficial.
-
Perform a Double Deprotection: A common strategy is to perform two deprotection steps. For example, a quick 1-2 minute treatment followed by a longer 8-10 minute treatment.
Issue 3: Peptide Aggregation
How to Diagnose:
Peptide aggregation on the resin can be identified by several signs:[3]
-
Poor resin swelling: The resin beads may appear shrunken or clumped together.[3]
-
Positive Kaiser test: Even after extended coupling times.
-
Physical clumping of the resin. [3]
Solutions:
-
Change the Synthesis Solvent: Switching from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can help to disrupt secondary structures and improve solvation.
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO4 to the coupling mixture can help to break up aggregates.[8]
-
Use Pseudoproline Dipeptides: Strategically incorporating pseudoproline dipeptides at specific points in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[8]
Issue 4: Problems During Cleavage and Work-up
How to Diagnose:
If a test cleavage indicates successful synthesis on the resin, but the final yield is low, the issue is likely with the cleavage or work-up. This can be due to an inappropriate cleavage cocktail, insufficient cleavage time, or loss of peptide during precipitation.
Solutions:
-
Optimize the Cleavage Cocktail: The composition of the TFA cleavage cocktail is critical for protecting sensitive amino acid residues from side reactions. The choice of scavengers depends on the peptide sequence. For instance, triisopropylsilane (B1312306) (TIS) is a common scavenger to trap carbocations.[9]
-
Ensure Sufficient Cleavage Time: For this compound, a cleavage time of 2-3 hours at room temperature is generally sufficient. However, for longer or more complex peptides, this may need to be extended.
-
Proper Precipitation Technique: Peptides are typically precipitated from the cleavage mixture by adding cold diethyl ether. Ensure a sufficient volume of cold ether is used (typically 10-fold excess) and that the mixture is kept at a low temperature to maximize precipitation.
Data Presentation
Table 1: Interpretation of Kaiser Test Results
| Observation of Resin Beads and Solution | Interpretation | Recommended Action |
| Intense blue solution and blue beads | Positive result: Free primary amines are present. | Indicates a successful deprotection step or a failed coupling reaction. Proceed with coupling if deprotection was performed. Repeat the coupling step if it has failed.[5] |
| Yellow or colorless solution and beads | Negative result: No free primary amines are present. | Indicates a successful coupling reaction. Proceed with the next deprotection step.[5] |
| Dark blue solution but colorless beads | Nearly complete coupling. | Extend the coupling time or cap the unreacted amines.[6] |
| Light blue solution and dark blue beads | Incomplete coupling. | Recouple the amino acid.[6] |
Table 2: Common Cleavage Cocktails for this compound
| Reagent Cocktail | Composition (v/v/v) | Target Residues and Purpose |
| Standard | 95% TFA / 2.5% Water / 2.5% TIS | General purpose, suitable for peptides without sensitive residues like Cys, Met, or Trp. TIS is a scavenger for carbocations.[9][10] |
| Reagent K | 82.5% TFA / 5% Water / 5% Phenol (B47542) / 5% Thioanisole (B89551) / 2.5% EDT | A more robust cocktail for peptides containing multiple sensitive residues. Phenol and thioanisole protect Tyr and Trp, while EDT is a scavenger for Trp and helps cleave Cys protecting groups.[10] |
| For Arg(Pbf/Pmc)-rich peptides | 94% TFA / 2.5% Water / 2.5% EDT / 1% TIS | The addition of EDT helps to scavenge byproducts from the cleavage of Pbf and Pmc protecting groups on Arginine, which can otherwise modify Tryptophan. |
| To prevent C-terminal N-alkylation | 92.5% TFA / 2.5% TIS / 5% 1,3-dimethoxybenzene | 1,3-dimethoxybenzene is effective in preventing a side reaction where the linker decomposes and alkylates the C-terminal amide.[11][12] |
Experimental Protocols
Protocol 1: Kaiser Test
Objective: To qualitatively determine the presence of free primary amines on the resin.
Materials:
-
Reagent A: 16.5 mg of KCN in 25 mL of deionized water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[5][6]
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.[6]
-
Small test tubes
-
Heating block or oven at 110°C
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a test tube.
-
Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[6]
-
Heat the test tube at 110°C for 5 minutes.[6]
-
Observe the color of the beads and the solution and interpret the results according to Table 1.
Protocol 2: Standard Fmoc-SPPS Cycle
Objective: To perform one cycle of amino acid addition.
Materials:
-
Peptide-resin
-
Fmoc-amino acid
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the vessel.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 30-60 minutes.
-
Wash the resin with DMF (3 times).
-
-
Monitoring (Optional but Recommended): Perform the Kaiser test (Protocol 1) to check for completion of the coupling reaction.
-
Repeat steps 2-4 for the next amino acid in the sequence.
Protocol 3: Cleavage from this compound
Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (see Table 2 for examples)
-
Ice-cold diethyl ether
-
Sintered glass funnel
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the appropriate cleavage cocktail (typically 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the pellet with more cold ether, and dry the peptide under vacuum.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low peptide yield.
Caption: A diagram illustrating a standard Fmoc-SPPS cycle.
References
- 1. appliedpolytech.com [appliedpolytech.com]
- 2. glycopep.com [glycopep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to solve incomplete cleavage from Rink Amide MBHA resin
This guide provides comprehensive troubleshooting advice and protocols for researchers encountering issues with peptide cleavage from Rink Amide MBHA resin.
Troubleshooting Guide: Incomplete Cleavage
This section addresses the primary reasons for incomplete cleavage and offers systematic solutions.
Q1: What are the common causes of incomplete peptide cleavage from this compound?
A1: Incomplete cleavage typically stems from several factors related to the peptide sequence, reaction conditions, or reagent quality. Key causes include:
-
Steric Hindrance: Bulky or sterically hindered amino acids near the C-terminus can physically block the cleavage reagent (trifluoroacetic acid, TFA) from accessing the acid-labile linker.
-
Difficult Sequences: Certain peptide sequences can form secondary structures (e.g., beta-sheets or helices) or aggregate on the resin, making the cleavage site inaccessible.[1] Hydrophobic peptides are particularly prone to these issues.[2]
-
Reagent Degradation: Old or improperly stored TFA can absorb water, reducing its effective concentration and cleavage efficiency. Scavengers are also prone to degradation. It is crucial to use fresh, high-quality reagents.
-
Insufficient Reaction Time or Temperature: While standard protocols often suggest 2-3 hours at room temperature, "difficult" peptides may require extended cleavage times (e.g., 4 hours or more) to proceed to completion.[3][4]
-
Inadequate Resin Washing and Drying: Residual dimethylformamide (DMF) can neutralize the TFA, inhibiting the cleavage reaction. The resin must be thoroughly washed and dried under vacuum before adding the cleavage cocktail.
-
Premature Peptide Precipitation: The cleaved peptide may be insoluble in the cleavage cocktail and precipitate onto the resin beads, preventing further cleavage and making collection difficult.
Q2: How can I diagnose the cause of my incomplete cleavage?
A2: A systematic approach can help pinpoint the issue. Start by performing a post-cleavage Kaiser test on the resin beads. A positive result (a deep blue or purple color) confirms that a significant amount of peptide with a free primary amine remains attached to the resin.[5] If the test is positive, consider the following:
-
Review Your Sequence: Identify any sterically hindered or highly hydrophobic residues near the C-terminus.
-
Check Your Reagents: When was your TFA opened? Have your scavengers been stored properly?
-
Analyze Crude Product: Use HPLC and Mass Spectrometry (MS) to analyze a small sample of your cleaved product. The presence of resin-bound peptide fragments (e.g., M+163 Da for a specific linker fragment) can indicate cleavage problems at the linker.[6]
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for this compound?
A1: A widely used, general-purpose cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) .[7] TIS acts as a scavenger to trap reactive cations generated during cleavage, preventing side reactions.[3]
Q2: When should I use different scavengers in my cleavage cocktail?
A2: The choice of scavengers is dictated by the amino acid composition of your peptide. Certain residues are susceptible to modification by reactive species generated during cleavage.
| Sensitive Residue | Potential Side Reaction | Recommended Scavenger(s) |
| Tryptophan (Trp) | Alkylation, oxidation | Triisopropylsilane (TIS) , 1,2-Ethanedithiol (EDT) |
| Methionine (Met) | Oxidation to sulfoxide | Thioanisole, TIS |
| Cysteine (Cys) | Re-attachment of protecting groups | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) |
| Arginine (Arg) | Sulfonation (from Pbf/Pmc groups) | Triisopropylsilane (TIS) |
| Tyrosine (Tyr) | Alkylation | Phenol, Thioanisole |
Table 1: Common scavengers for protecting sensitive amino acid residues during TFA cleavage.
For peptides containing multiple sensitive residues, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.
Q3: How can I improve cleavage efficiency for a difficult peptide?
A3: For challenging sequences, consider the following modifications to your protocol:
-
Extend Cleavage Time: Increase the reaction time to 4-6 hours, or in some cases, up to 24 hours for peptides with multiple arginine residues.[3] It is advisable to monitor the progress with small test cleavages.
-
Use a Stronger Acid: For particularly stubborn cleavages, a stronger acid system like 1M HBF4 in TFA can be used, which can deprotect even resilient groups like Arg(Mtr) in under an hour.[3]
-
Alter the Cocktail Composition: For peptides prone to linker decomposition side reactions, adding 1,3-dimethoxybenzene (B93181) (DMB) to the cleavage cocktail can prevent the formation of C-terminal N-alkylated impurities.[6][8]
-
Perform a Two-Step Cleavage: This method involves first treating the resin with a milder TFA solution (e.g., 10% TFA in DCM) to release the peptide, followed by a full-strength TFA cocktail to remove side-chain protecting groups. This can be beneficial when product release is sluggish.
Visual Diagrams
Caption: A flowchart guiding researchers from diagnosis to potential solutions.
Caption: A simplified diagram of the acid-catalyzed cleavage process.
Experimental Protocols
Protocol 1: Standard Peptide Cleavage
This protocol is suitable for most peptides synthesized on this compound.
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Ensure the resin is thoroughly washed with DCM and dried under high vacuum for at least 4 hours to remove residual DMF.
-
Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail fresh. For a standard 100 mg synthesis, use 2 mL of a mixture containing 95% TFA, 2.5% water, and 2.5% TIS.
-
Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Isolation: Filter the resin through a sintered glass funnel and collect the filtrate into a centrifuge tube.
-
Washing: Wash the resin twice with a small amount of fresh TFA (e.g., 0.5 mL each) and combine the filtrates to ensure complete recovery of the peptide.[3]
-
Precipitation: Add the combined TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.
-
Collection: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Drying: Wash the peptide pellet twice more with cold ether, then dry the pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Small-Scale Test Cleavage
Use this protocol to optimize cleavage time or cocktail composition before committing to a full-scale reaction.[5]
-
Preparation: Place 20-50 mg of dried peptide-resin into a microcentrifuge tube.[5]
-
Reaction: Add 0.5 mL of the desired cleavage cocktail. Allow the reaction to proceed at room temperature for a set time (e.g., 1, 2, or 4 hours).[5]
-
Isolation: Filter the slurry (a filtration tube or a pipette with a cotton plug can be used) and collect the filtrate.
-
Precipitation & Analysis: Precipitate the peptide with cold diethyl ether as described above.[5] After drying, dissolve the crude peptide in a suitable solvent and analyze by HPLC and MS to assess cleavage completeness and purity.[5] This allows for direct comparison between different conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: Solid-Phase Peptide Synthesis on Rink Amide MBHA Resin
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using Rink Amide MBHA resin. The focus is on identifying, preventing, and resolving common side reactions to improve peptide purity and yield.
Aspartimide Formation
Aspartimide formation is a prevalent side reaction in Fmoc-based SPPS, particularly for sequences containing Asp-Gly, Asp-Ala, and Asp-Ser motifs.[1] This base-catalyzed intramolecular cyclization can lead to a mixture of α- and β-peptides and racemization.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue. This process is promoted by the basic conditions of Fmoc deprotection (e.g., piperidine).[3] The resulting five-membered ring (aspartimide) is unstable and can be opened by nucleophiles, leading to a mixture of desired α-peptides, undesired β-peptides, and racemized products, which are often difficult to separate from the target peptide.[4]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: Sequences with an aspartic acid residue followed by a small, unhindered amino acid are most prone to this side reaction. The Asp-Gly sequence is particularly problematic due to the lack of steric hindrance from the glycine (B1666218) residue.[2] Other susceptible sequences include Asp-Asn, Asp-Ser, and Asp-Ala.[1][3]
Troubleshooting Guide
Q3: My peptide contains an Asp-Gly sequence and the purity is low. How can I confirm if aspartimide formation is the cause?
A3: Aspartimide formation and its byproducts can be detected by mass spectrometry, as they result in a mass change. The resulting α- and β-peptides can often be separated by HPLC.[1] The presence of peaks with the same mass as the target peptide but different retention times can indicate the presence of these isomers.[4]
Q4: What strategies can I employ to minimize aspartimide formation?
A4: Several strategies can be used to suppress this side reaction:
-
Use of Additives: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution can reduce aspartimide formation.[1]
-
Alternative Bases: Using a weaker base like piperazine (B1678402) in combination with HOBt has been shown to cause less aspartimide formation compared to piperidine.[1]
-
Backbone Protection: Incorporating a backbone-protecting group, such as a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid following the aspartic acid, can prevent the initial cyclization.[5][6]
-
Sterically Hindered Side-Chain Protection: Using a bulkier protecting group on the aspartic acid side chain, such as Fmoc-Asp(OBno)-OH, has been shown to significantly reduce aspartimide formation.[4]
Quantitative Data on Aspartimide Suppression
| Strategy | Peptide Sequence | Conditions | Aspartimide Formation (% per cycle) | Reference |
| Standard (OtBu) | VKDGYI | 20% Piperidine/DMF | High (not specified) | [4] |
| Fmoc-Asp(OBno)-OH | VKDGYI | 20% Piperidine/DMF | 0.1% | [4] |
| Standard (OtBu) | VKDNYI | 20% Piperidine/DMF | High (not specified) | [4] |
| Fmoc-Asp(OBno)-OH | VKDNYI | 20% Piperidine/DMF | Almost undetectable | [4] |
Experimental Protocol: Fmoc Deprotection with Piperazine/HOBt
This protocol is designed to minimize aspartimide formation during the Fmoc deprotection step.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperazine and 0.1 M HOBt in N,N-dimethylformamide (DMF).[1]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[1]
-
Deprotection:
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine and HOBt.[1]
Diketopiperazine (DKP) Formation
DKP formation is a common side reaction that occurs at the dipeptide stage of SPPS, leading to cleavage of the dipeptide from the resin and termination of the peptide chain.
Frequently Asked Questions (FAQs)
Q5: What is diketopiperazine formation?
A5: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide, which results in the cleavage of the dipeptide from the resin. This side reaction is particularly prevalent when proline is one of the first two amino acids in the sequence.[5]
Q6: How can I prevent DKP formation?
A6: Several strategies can minimize DKP formation:
-
Use of 2-Chlorotrityl Chloride Resin: For sequences where proline is one of the first two residues, synthesizing on 2-chlorotrityl chloride resin is preferred as its steric bulk inhibits DKP formation.[5]
-
Dipeptide Coupling: Instead of coupling the second amino acid, couple a pre-formed dipeptide to the first amino acid on the resin. This bypasses the dipeptidyl-resin stage where DKP formation occurs.
-
Immediate Coupling after Deprotection: Minimize the time between the deprotection of the first amino acid and the coupling of the second to reduce the opportunity for cyclization.
Troubleshooting Guide
Q7: I am synthesizing a peptide with Pro at the second position and I'm getting very low yield. Could this be DKP formation?
A7: Yes, this is a classic scenario for DKP formation. The nucleophilic attack of the N-terminal amine of the second amino acid on the ester linkage to the resin is catalyzed by the basic conditions of Fmoc deprotection, leading to the release of the dipeptide as a cyclic diketopiperazine.[5][7]
Q8: What is the recommended protocol to avoid DKP formation when starting a synthesis?
A8: When the N-terminal dipeptide sequence is prone to DKP formation, it is advisable to couple the third amino acid immediately after the deprotection of the second. This can be done by performing the deprotection and subsequent coupling in a single, continuous step without extensive washing in between.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency for Hindered Amino Acids on Rink Amide MBHA Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids to Rink Amide MBHA resin.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of hindered amino acids and provides systematic solutions for optimizing reaction conditions.
Issue 1: Low or Incomplete Coupling Efficiency
A positive Kaiser test after a coupling reaction indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction. This is a frequent challenge with sterically hindered amino acids due to the physical obstruction of the peptide bond formation by bulky side chains.[1][2]
| Potential Cause | Recommended Solution | Explanation |
| Insufficiently Potent Coupling Reagent | Switch from standard carbodiimide (B86325) reagents (e.g., DCC, DIC) to more powerful uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP).[1][2] For extremely hindered residues, consider converting the amino acid to an acyl fluoride.[1][3][4] | Uronium and phosphonium reagents form highly reactive esters that can more effectively overcome the steric barrier presented by bulky amino acid side chains.[1][2] |
| Inadequate Reaction Time or Temperature | Increase the coupling reaction time, potentially from 1-2 hours to overnight.[1] Gentle heating or the use of microwave-assisted peptide synthesis (MAPS) can also be beneficial.[1] | Steric hindrance slows down the reaction kinetics, necessitating longer reaction times or increased energy input to achieve completion.[1] |
| Suboptimal Solvent | Use N-methylpyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF) due to its superior solvating properties.[1] For particularly challenging sequences, a solvent mixture like DCM/DMF/NMP (1:1:1) can be effective.[1] | Proper solvation of the growing peptide-resin complex is crucial for reaction efficiency. Poor solvation can lead to aggregation, further impeding the coupling reaction.[1] |
| Peptide Aggregation | In addition to optimizing solvents, incorporating pseudoproline dipeptides can help disrupt secondary structure formation that leads to aggregation.[2] | The growing peptide chain can fold or aggregate on the solid support, physically blocking the N-terminal amine from reacting.[2] |
| Insufficient Reagent Equivalents | Increase the excess of the hindered amino acid and coupling reagent to 3-5 equivalents relative to the resin's substitution level.[5][6] | A higher concentration of reactants can help drive the reaction to completion, overcoming the kinetic barrier imposed by steric hindrance. |
Issue 2: Formation of Deletion Sequences in the Final Peptide
The presence of deletion sequences, where one or more amino acids are missing from the final peptide, is a direct consequence of consistently incomplete coupling at the hindered residue position.
| Strategy | Description |
| Implement Double Coupling | After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid for a second coupling cycle.[1][5][6] |
| Incorporate a Capping Step | After the first coupling attempt, treat the resin with an acetylating agent, such as acetic anhydride, to permanently block any unreacted N-terminal amines.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for hindered amino acids on this compound?
For challenging couplings with sterically hindered amino acids, high-reactivity uronium/aminium or phosphonium salt-based reagents are highly recommended over standard carbodiimides.[2] Reagents that form highly reactive esters, such as HATU, HCTU, COMU, and PyAOP, are considered among the most efficient.[1][2]
Q2: How can I monitor the efficiency of the coupling reaction?
The qualitative ninhydrin (B49086) (Kaiser) test is a common and effective method to monitor the presence of free primary amines on the resin.[5] A negative result (beads remain colorless or yellow) indicates a complete coupling reaction, while a positive result (blue or purple beads) signifies incomplete coupling.
Q3: Is double coupling always necessary for hindered amino acids?
While not always strictly necessary, performing a double coupling is a prudent strategy to ensure the highest possible yield and minimize the risk of deletion sequences, especially when working with valuable or complex peptides.[6] It is a common and effective approach for difficult couplings.[2]
Q4: Can microwave-assisted peptide synthesis (MAPS) improve the coupling of hindered amino acids?
Yes, MAPS is highly effective for driving difficult couplings to completion.[1] Microwave energy can accelerate the reaction rate and help disrupt peptide chain aggregation on the solid support, leading to faster and more efficient couplings.[6]
Q5: What is the this compound and why is it used for peptide amides?
This compound is a solid support used in Fmoc-based solid-phase peptide synthesis (SPPS) to produce peptides with a C-terminal amide.[7][8] The linker is designed to be stable under the basic conditions used for Fmoc deprotection but allows for cleavage of the final peptide amide from the resin under acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[7][9] The MBHA variant has an acetamido spacer that provides enhanced acid stability during synthesis compared to the standard Rink Amide resin.[9][10]
Q6: How do I cleave the final peptide from the this compound?
Cleavage is typically performed using a cocktail containing a high percentage of TFA (e.g., 95%) along with scavengers to protect sensitive amino acid residues from reactive cationic species generated during the process.[7][11] Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).[11]
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages & Disadvantages |
| HATU | Uronium Salt | Very High | Highly efficient, especially for difficult couplings.[2] |
| HCTU | Uronium Salt | High | More reactive than HBTU, good for many hindered residues.[1] |
| COMU | Uronium Salt | Very High | High reactivity, produces water-soluble byproducts, considered safer than HOBt/HOAt-based reagents.[2] |
| PyAOP | Phosphonium Salt | Very High | High efficiency, similar to HATU, avoids potential guanidinylation side reactions.[2] |
| PyBOP | Phosphonium Salt | Moderate to High | Good for many standard couplings but can be less effective for the most challenging hindered residues compared to HATU or COMU.[1][2] |
| DIC/HOBt | Carbodiimide | Low to Moderate | Low cost and simple to use, but often inefficient for sterically hindered couplings.[2] |
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling of a Hindered Amino Acid using HATU
This protocol describes a robust method for coupling a sterically hindered amino acid to a growing peptide chain on this compound.
-
Resin Preparation:
-
Swell the peptide-resin (with the N-terminal Fmoc group removed) in peptide-grade DMF for at least 30 minutes.
-
Drain the DMF from the reaction vessel.
-
-
First Coupling:
-
In a separate vessel, prepare the activation mixture:
-
Dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading) in DMF.
-
Add HATU (3.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents).[1]
-
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1]
-
Add the activated amino acid solution to the drained resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.[1]
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling:
-
Repeat the steps in "First Coupling" with a fresh solution of activated amino acid.
-
-
Monitoring and Washing:
-
After the second coupling, perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.
-
If the test is negative (beads are colorless/yellow), the coupling is complete.
-
Wash the resin extensively with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (2-3 times) to remove any residual reagents and byproducts.
-
Protocol 2: Cleavage of the Peptide from this compound
This protocol outlines the final step of releasing the synthesized peptide amide from the solid support.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the final amino acid has been removed.
-
Wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 4 hours.
-
-
Cleavage:
-
Place the dry resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin beads.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and add the solution dropwise to a large volume (10-20 times the filtrate volume) of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether, wash the peptide pellet with cold ether, and repeat the centrifugation.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.
Caption: A standard cycle in solid-phase peptide synthesis (SPPS) for one amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. appliedpolytech.com [appliedpolytech.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Managing Peptide Aggregation on Rink Amide MBHA Resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing peptide aggregation during solid-phase peptide synthesis (SPPS) on Rink Amide MBHA resin.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on the resin support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets.[1] Aggregation is particularly common in "difficult sequences," which often contain stretches of hydrophobic and β-branched amino acids such as Valine, Isoleucine, and Leucine.[1] This aggregation can hinder the access of reagents to the reactive sites on the peptide-resin, leading to incomplete reactions, low yields, and difficult purifications.[2][3]
Q2: What are the common signs of on-resin peptide aggregation?
A2: Several signs during synthesis can indicate peptide aggregation:
-
Poor Resin Swelling: The peptide-resin beads may appear clumped or shrunken, indicating poor solvation.[3][4] A decrease in the swollen volume of the peptidyl-resin is a direct manifestation of aggregation.[5][6]
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion.[2][3]
-
Inaccurate Monitoring Tests: Colorimetric tests, such as the Kaiser test (ninhydrin test), may yield false negatives because the aggregated peptide chains can block access to unreacted primary amines.[3]
-
Low Purity and Yield of Crude Product: Analysis of the cleaved peptide often reveals a low yield of the desired product and the presence of deletion or truncated sequences.[3]
Q3: How can I predict if my peptide sequence is prone to aggregation?
A3: While precise prediction is challenging, certain sequence characteristics increase the likelihood of aggregation. Stretches of consecutive hydrophobic or β-branched amino acids are strong indicators.[1] Computational tools and aggregation parameters derived from experimental data can also help in predicting difficult sequences.[1][5] Additionally, monitoring the Fmoc deprotection profile during synthesis can provide real-time indications of aggregation; a broadening of the deprotection peak suggests that aggregation is occurring.[1]
Q4: What is the role of the this compound in peptide aggregation?
A4: this compound is a commonly used solid support for the synthesis of peptide amides using Fmoc chemistry.[7][8] The properties of the resin itself can influence aggregation. Key factors include:
-
Resin Loading: Higher loading resins can bring the growing peptide chains in closer proximity, increasing the chance of inter-chain interactions and aggregation. Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) can mitigate this effect, especially for longer peptides.[1]
-
Resin Swelling: Adequate swelling of the resin is crucial for good solvation of the peptide chains. Polystyrene-based resins like Rink Amide MBHA are hydrophobic and may not swell as effectively as more hydrophilic, PEG-based resins (e.g., TentaGel), potentially exacerbating aggregation.[1][9]
Troubleshooting Guide
Issue 1: Suspected On-Resin Aggregation
If you observe signs of aggregation such as poor resin swelling, incomplete reactions, or positive colorimetric tests after coupling, consider the following troubleshooting strategies.
Recommended Actions & Comparative Effectiveness
| Strategy | Description | Advantages | Disadvantages |
| Optimize Synthesis Conditions | Modify solvent, temperature, or use physical disruption methods. | Relatively easy to implement with standard synthesizers. | May not be sufficient for highly aggregation-prone sequences. |
| Incorporate Aggregation-Disrupting Moieties | Introduce specialized chemical groups to break up secondary structures. | Highly effective for difficult sequences.[4][10] | Requires purchase of special reagents and may involve more complex synthesis planning. |
| Modify Resin and Synthesis Strategy | Change the solid support or the overall synthetic approach. | Can fundamentally solve aggregation issues for very long or difficult peptides. | May require significant redevelopment of the synthesis protocol. |
Detailed Troubleshooting Strategies
-
Chaotropic Salt Washes: Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step can disrupt secondary structures.[1] It is crucial to thoroughly wash the resin with DMF after the chaotropic salt wash to remove any residual salt, which could interfere with the subsequent coupling reaction.[1]
-
High-Temperature Synthesis: Increasing the reaction temperature during coupling and deprotection can enhance reaction kinetics and disrupt hydrogen bonds, thereby reducing aggregation.[2][11] Microwave-assisted peptide synthesis is a powerful technique that utilizes elevated temperatures to improve synthesis efficiency for difficult sequences.[1][2] However, high temperatures can also increase the risk of side reactions like racemization, especially for sensitive amino acids like His and Cys.[12][13]
-
Use of Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides can introduce a "kink" in the peptide backbone, which disrupts the formation of β-sheets.[1][10][14] These are derivatives of Serine, Threonine, or Cysteine and are incorporated as a dipeptide unit.[1] The native amino acid residue is regenerated during the final cleavage from the resin.[1][10]
-
Backbone Protection (Hmb/Dmb): Utilizing backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid can sterically hinder the formation of inter-chain hydrogen bonds.[1][4] Incorporating an Hmb or Dmb group every six to seven residues can be an effective strategy to disrupt aggregation.[1][4]
-
Sonication: Gentle sonication of the reaction vessel can mechanically break up resin clumps and peptide aggregates.[1][4]
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is intended to disrupt secondary structures before a difficult coupling step.
Materials:
-
Peptide-resin exhibiting signs of aggregation
-
N,N-Dimethylformamide (DMF)
-
0.8 M NaClO₄ in DMF
Procedure:
-
Perform the standard Fmoc deprotection protocol and wash the peptide-resin thoroughly with DMF.[1]
-
Add the 0.8 M NaClO₄ in DMF solution to the peptide-resin.
-
Agitate the resin slurry for 1-2 minutes.
-
Drain the chaotropic salt solution.
-
Repeat the wash with the chaotropic salt solution one more time.
-
Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.[1]
-
Proceed with the amino acid coupling step.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide to mitigate aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., Fmoc-Ala-Ser(ψMe,Me pro)-OH) (3-5 equivalents)
-
Coupling reagent (e.g., HATU) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a separate vessel, dissolve the pseudoproline dipeptide (e.g., 5 equivalents relative to the resin's functional capacity) and the coupling reagent (e.g., 5 equivalents) in a minimal volume of DMF or NMP.
-
Add DIPEA (e.g., 10 equivalents) to the activation mixture and mix thoroughly.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.[15]
-
Allow the coupling reaction to proceed for at least 1-2 hours.[1]
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling.[1] If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. appliedpolytech.com [appliedpolytech.com]
- 8. nbinno.com [nbinno.com]
- 9. biotage.com [biotage.com]
- 10. Pseudoproline - Wikipedia [en.wikipedia.org]
- 11. csbio.com [csbio.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
Strategies to overcome steric hindrance with Rink Amide MBHA resin
This guide provides researchers, scientists, and drug development professionals with strategies to overcome steric hindrance encountered during solid-phase peptide synthesis (SPPS) using Rink Amide MBHA resin.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of peptide synthesis on this compound?
A1: Steric hindrance occurs when bulky chemical groups on the reacting molecules (the incoming amino acid and the N-terminal amine on the resin-bound peptide) physically obstruct the reaction site.[1] This is common with α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, or sequences with multiple bulky residues.[1][2] This spatial interference can slow down or prevent the formation of the desired amide bond, leading to incomplete reactions and the generation of deletion sequences.[1]
Q2: My standard coupling protocol is failing for a sterically hindered amino acid. What is the first thing I should try?
A2: If you are using a standard carbodiimide (B86325) reagent like DIC, it is often inefficient for sterically hindered couplings.[3] The most effective initial step is to switch to a more potent coupling reagent. Aminium/uronium salts like HATU, HBTU, or HCTU, or phosphonium (B103445) salts like PyBOP, are significantly more effective because they form highly reactive esters that can overcome the steric barrier.[3][4]
Q3: What is "double coupling" and when should I use it?
A3: "Double coupling" is the process of repeating the coupling step with a fresh solution of activated amino acid after the initial coupling is complete.[1] This is a common and effective strategy to drive difficult reactions to completion, especially when a qualitative test like the Kaiser test indicates incomplete coupling (blue/purple beads).[1][5] It is recommended for couplings involving sterically hindered amino acids or when synthesizing long or difficult peptide sequences.[6][7]
Q4: Can increasing the reaction temperature help overcome steric hindrance?
A4: Yes, increasing the reaction temperature can help overcome the activation energy of the coupling reaction for sterically hindered amino acids.[6] Microwave-assisted peptide synthesis (MASPS) is a particularly effective method for driving difficult couplings to completion quickly by utilizing microwave energy to heat the reaction.[8][9] However, this should be done with caution to minimize the risk of racemization.[9]
Q5: Are there alternative resins I can use if steric hindrance with Rink Amide MBHA is a persistent issue?
A5: Yes, for particularly challenging sequences with significant steric hindrance at the C-terminus, you might consider using a resin with a less sterically hindered linker. Sieber Amide resin is a good alternative as it is less sterically hindered than Rink Amide resin and allows for cleavage under very mild acidic conditions.[10][11][12]
Troubleshooting Guide
Issue: Incomplete coupling of a sterically hindered amino acid (e.g., Val, Ile, Aib, N-methylated amino acids).
Primary Cause: The bulky side chain of the amino acid is preventing efficient formation of the peptide bond.
Solution Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activating Agent | Relative Reactivity | Notes |
| HBTU | HOBt | Medium-High | A widely used, cost-effective standard reagent. May be less effective for severely hindered couplings.[4] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU due to the electron-withdrawing chloro group. Effective for difficult sequences.[4] |
| HATU | HOAt | Very High | Highly effective for sterically hindered and N-methylated amino acids due to rapid activation.[4][13] |
| COMU | OxymaPure | High | Reactivity is comparable to HATU. A key advantage is that it is based on the non-explosive OxymaPure, making it safer to handle.[4] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Amino Acid
This protocol is recommended for coupling sterically hindered amino acids where standard coupling reagents have failed.
Materials:
-
This compound with N-terminal deprotected peptide
-
Fmoc-protected sterically hindered amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF (5-7 times).[6]
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended.[6]
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the completeness of the coupling.[5]
-
If the test is positive (indicating free amines), a second coupling ("double coupling") is recommended. Repeat steps 2 and 3 with fresh reagents.[6]
-
Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[6]
-
Protocol 2: Double Coupling Strategy
This procedure should be followed if the Kaiser test is positive after the initial coupling attempt.
Procedure:
-
After the initial coupling reaction, wash the resin thoroughly with DMF to remove any residual reagents and byproducts.
-
Prepare a fresh solution of the activated amino acid as described in the activation step of the chosen coupling protocol (e.g., Protocol 1, step 2).
-
Add the fresh activated amino acid solution to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the first, or longer if necessary.
-
Wash the resin thoroughly with DMF and perform a Kaiser test to confirm the completion of the coupling.[1]
Protocol 3: Coupling at Elevated Temperature using Microwave Irradiation
This protocol is for particularly difficult couplings that do not proceed to completion at room temperature.
Apparatus:
-
Microwave Peptide Synthesizer
Procedure:
-
Following Fmoc deprotection and washing, add the pre-activated amino acid solution to the resin in a microwave-safe reaction vessel.
-
Place the vessel in the microwave peptide synthesizer.
-
Set the temperature to the desired level (e.g., 90°C) and the reaction time (e.g., 2 minutes).[8]
-
After the microwave program is complete, allow the vessel to cool before proceeding with washing and monitoring steps.
Caution: The use of elevated temperatures can increase the risk of racemization. It is advisable to perform a small-scale test to optimize conditions and assess the purity of the product.
Signaling Pathways and Workflows
Caption: General mechanism of amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Rink Amide MBHA Resin: A Technical Support Guide to Swelling Issues and Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving common swelling issues encountered with Rink Amide MBHA resin during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a widely used solid support for the synthesis of peptide amides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] Its key feature is a specialized linker that, upon cleavage, yields a C-terminal amide, a common modification in biologically active peptides.[3] The resin is composed of a polystyrene backbone cross-linked with divinylbenzene (B73037) (DVB), providing insolubility in common organic solvents.[4]
Q2: Why is proper resin swelling important for successful peptide synthesis?
Proper swelling of the resin is critical for the success of SPPS. The swelling process expands the polymer matrix, creating channels that allow reagents, such as protected amino acids and deprotection solutions, to diffuse freely and access the growing peptide chains attached to the resin core.[4] Inadequate swelling can lead to a number of problems, including:
-
Incomplete reactions: Poor accessibility to the reaction sites can result in incomplete amino acid coupling and deprotection steps.
-
Lower peptide purity: Incomplete reactions can lead to the formation of deletion sequences and other impurities.
-
Reduced peptide yield: Inefficient reactions will ultimately result in a lower overall yield of the desired peptide.
Q3: What factors influence the swelling of this compound?
Several factors can influence the degree of swelling of this compound:
-
Solvent: The choice of solvent is the most critical factor. Solvents that are good at solvating the polystyrene backbone will cause the resin to swell significantly.
-
Cross-linking: The degree of DVB cross-linking in the polystyrene matrix affects its rigidity. Typically, 1% DVB cross-linked resins swell more than 2% cross-linked resins.[4]
-
Growing Peptide Chain: As the peptide chain elongates on the resin, its properties can influence the overall swelling behavior of the peptide-resin complex.[5]
Troubleshooting Guide for this compound Swelling Issues
This guide provides solutions to common problems related to this compound swelling.
| Problem | Potential Cause | Recommended Solution |
| Low or no visible swelling of the resin | The solvent is not appropriate for polystyrene-based resins. | Switch to a solvent known to effectively swell polystyrene resins, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[4] Refer to the quantitative data table below for suitable solvents. |
| The resin has a high degree of cross-linking. | While the cross-linking cannot be changed, using a highly effective swelling solvent and allowing for a longer swelling time (e.g., overnight) may improve the situation. For future syntheses, consider using a resin with a lower degree of cross-linking (e.g., 1% DVB). | |
| Decreased swelling during peptide synthesis | The growing peptide chain is aggregating on the resin. | This is a common issue with "difficult" sequences. Consider switching to a more polar solvent or a solvent mixture that can disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of Dimethyl sulfoxide (B87167) (DMSO).[5] |
| Inconsistent swelling between batches of resin | Variation in the manufacturing of the resin, such as differences in cross-linking or bead size. | Always perform a swelling test on a small sample of a new batch of resin before starting a large-scale synthesis. This will help to ensure consistency and allow for adjustments to your protocol if needed. |
| Poor coupling efficiency despite apparent swelling | Although the resin appears swollen, the reaction sites may not be fully accessible. | Ensure that the resin is fully suspended in the solvent during all steps of the synthesis. Gentle agitation or bubbling with nitrogen can help to improve reagent access to the resin beads. |
Quantitative Data on this compound Swelling
The degree of swelling of this compound varies depending on the solvent used. The following table summarizes typical swelling volumes for this compound in common SPPS solvents.
| Solvent | Chemical Class | Typical Swelling Volume (mL/g) | Notes |
| Dichloromethane (DCM) | Chlorinated | 4.5 - 10.0[6] | An excellent solvent for swelling polystyrene resins. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 4.0 - 8.0[6] | A good solvent for both swelling the resin and dissolving peptide reagents. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Similar to DMF | Often used for difficult sequences due to its strong solvating properties.[7] |
| Tetrahydrofuran (THF) | Ether | Moderate | Can be a suitable alternative to DCM or DMF in some cases. |
Note: Swelling volumes can vary between different batches and manufacturers of the resin.
Experimental Protocols
Protocol 1: Measurement of Resin Swelling
This protocol describes a simple method for determining the swelling volume of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest
-
Graduated cylinder (10 mL or 25 mL)
-
Spatula
-
Vortex mixer or shaker
Methodology:
-
Accurately weigh 1.0 g of dry this compound and transfer it to the graduated cylinder.
-
Record the initial dry volume of the resin.
-
Add the chosen solvent to the graduated cylinder to a final volume of 10 mL.
-
Seal the graduated cylinder and vortex or shake for 1-2 minutes to ensure all the resin beads are wetted.
-
Allow the resin to swell for at least 1 hour at room temperature. For a more accurate measurement, allow the resin to swell for up to 24 hours.
-
After the swelling period, gently tap the cylinder to dislodge any air bubbles and allow the resin to settle completely.
-
Record the final volume of the swollen resin bed.
-
Calculate the swelling volume in mL/g using the following formula: Swelling Volume (mL/g) = (Final Volume (mL) - Initial Volume (mL)) / Weight of Resin (g)
Protocol 2: Standard Pre-synthesis Swelling
This protocol outlines the standard procedure for swelling the resin prior to the first amino acid coupling.
Materials:
-
This compound
-
Peptide synthesis vessel
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Methodology:
-
Place the desired amount of this compound into the peptide synthesis vessel.
-
Add enough DCM or DMF to cover the resin completely (approximately 10-15 mL per gram of resin).
-
Gently agitate the resin slurry for 30-60 minutes at room temperature. This can be done using a shaker, a stream of nitrogen, or a mechanical stirrer.
-
After the swelling period, drain the solvent and proceed with the standard protocol for the first amino acid coupling.
Visualizing Resin Swelling and Synthesis Workflow
The following diagrams illustrate the key concepts of resin swelling and the overall workflow of solid-phase peptide synthesis using this compound.
Caption: The process of resin swelling.
References
- 1. peptide.com [peptide.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Haipu [haipumat.com]
- 7. peptide.com [peptide.com]
Identifying and minimizing unexpected peaks in mass spec after Rink Amide MBHA resin cleavage
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected peaks in mass spectrometry (MS) data after cleaving peptides from Rink Amide MBHA resin.
Troubleshooting Guide: Identifying and Minimizing Unexpected Peaks
Unexpected peaks in your mass spectrum can originate from various sources, including the solid-phase peptide synthesis (SPPS) reagents, cleavage procedure, and sample handling. This guide provides a systematic approach to identifying and mitigating these contaminants.
Q1: I'm seeing a series of peaks separated by 44 Da. What is the likely cause and how can I fix it?
A1: A repeating pattern of peaks with a mass difference of 44 Da is a characteristic sign of polyethylene (B3416737) glycol (PEG) contamination.[1] PEG is a common ingredient in many laboratory detergents (e.g., Triton X-100, Tween, NP-40) and can be introduced from contaminated glassware or communal lab chemicals.[1]
Solutions:
-
Dedicated Glassware: Use glassware exclusively for proteomics and mass spectrometry experiments. If you must reuse glassware, rinse it extensively with hot water, followed by an organic solvent like isopropyl alcohol, and finally with Milli-Q grade water.[1][2]
-
High-Purity Reagents: Use high-performance liquid chromatography (HPLC) grade solvents and analytical grade reagents. Avoid using communal lab chemicals, as they can be a source of cross-contamination.[1]
-
SDS-PAGE Purification: Running the sample on an SDS-PAGE gel can effectively remove most PEG and PEG-containing detergents.[1]
Q2: My spectrum shows unexpected peaks with m/z values corresponding to common protecting groups or their byproducts. How do I address this?
A2: The presence of peaks related to protecting groups indicates incomplete removal during the cleavage and deprotection step. Side-chain protecting groups used in Fmoc SPPS, such as t-Boc, Pbf, and Trt, are acid-labile and should be cleaved by trifluoroacetic acid (TFA).[3] However, inefficient cleavage can lead to their persistence.
Solutions:
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail is freshly prepared and appropriate for your peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[4][5] For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers are crucial to prevent side reactions.[5][6]
-
Extend Cleavage Time: Increase the cleavage reaction time to ensure complete deprotection. A typical cleavage time is 2-3 hours at room temperature.[4][7]
-
Two-Stage Cleavage: For Rink Amide resins, a two-stage cleavage procedure can minimize byproducts. First, use a milder TFA concentration (e.g., 10% in DCM) to release the peptide, followed by a stronger TFA cocktail (e.g., 95%) for complete deprotection.
Q3: I am observing adduct peaks, such as [M+Na]+ and [M+K]+. How can I minimize these?
A3: Sodium ([M+22.99 Da]) and potassium ([M+39.10 Da]) adducts are common in ESI-MS and can arise from glassware, solvents, or buffers.[8][9]
Solutions:
-
Use High-Purity Water and Solvents: Employ LC-MS grade water and solvents to minimize metal ion contamination.[10]
-
Avoid Glassware: Whenever possible, use low-protein-binding polypropylene (B1209903) tubes and pipette tips to reduce leaching of ions from glass surfaces.[11]
-
Acidify the Sample: Ensure your sample is acidified to a pH < 3 with formic acid or TFA before analysis. This can help to protonate the peptide and reduce the formation of metal adducts.[10][12]
Q4: There are peaks in my spectrum that I suspect are from scavengers. How can I confirm and prevent this?
A4: Scavengers are added to the cleavage cocktail to trap reactive carbocations generated during deprotection, preventing side reactions with sensitive amino acid residues.[13][14] However, scavengers themselves or their byproducts can sometimes be observed in the mass spectrum.
Solutions:
-
Optimize Scavenger Concentration: Use the minimum effective concentration of scavengers. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (B43112) (EDT), and water.[6][15]
-
Ether Precipitation and Washing: After cleavage, precipitate the peptide in cold diethyl ether and wash the pellet thoroughly. This helps to remove residual scavengers and their byproducts.[7][16]
-
HPLC Purification: Reversed-phase HPLC is highly effective at separating the desired peptide from scavenger-related impurities.
Q5: I see a significant peak that doesn't correspond to my peptide or any of the common contaminants. What else could it be?
A5: Other potential sources of unexpected peaks include:
-
Keratin Contamination: Keratin from skin, hair, and dust is a very common contaminant in proteomics experiments.[2][8][17] To minimize this, always wear gloves and a lab coat, work in a clean environment, and keep samples covered.[2]
-
Incomplete Cleavage from Resin: A portion of the peptide may remain attached to the resin if the cleavage reaction is incomplete. This can sometimes be observed as linker-peptide adducts.[18] Ensure sufficient cleavage cocktail volume and reaction time.
-
Peptide Modifications: Side reactions during synthesis or cleavage can lead to modified peptides (e.g., oxidation, alkylation).[5] The use of appropriate scavengers is critical to prevent these modifications.[5][6]
Data Presentation
Table 1: Common Adducts in Peptide Mass Spectrometry
| Adduct | Mass Shift (Da) | Common Source(s) |
| Sodium (Na+) | +22.99 | Glassware, buffers, solvents |
| Potassium (K+) | +39.10 | Glassware, buffers, solvents |
| Acetonitrile (B52724) | +41.03 | Mobile phase |
| Trifluoroacetic Acid (TFA) | +114.00 | Cleavage cocktail, mobile phase |
| Dimethylformamide (DMF) | +73.05 | SPPS solvent |
Table 2: Common Protecting Group Remnants and Byproducts
| Protecting Group | Common Remnant/Byproduct | Mass (Da) |
| tert-Butoxycarbonyl (Boc) | t-Butyl cation adduct | +57.07 |
| Trityl (Trt) | Trityl cation adduct | +243.33 |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Pbf group | +252.33 |
Experimental Protocols
Protocol 1: Standard this compound Cleavage
-
Resin Preparation: Wash the peptide-bound resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry it under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing Cys, add 2.5% 1,2-ethanedithiol (EDT).[15]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and incubate at room temperature with gentle agitation for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Washing and Drying: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet twice with cold diethyl ether. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
Protocol 2: Desalting of Crude Peptide using C18 ZipTips®
-
Tip Equilibration: Wet the C18 ZipTip® with 10 µL of 100% acetonitrile (ACN). Then, equilibrate the tip by aspirating and dispensing 10 µL of 0.1% TFA in water three times.
-
Sample Binding: Aspirate and dispense the dissolved crude peptide sample (in 0.1% TFA) through the ZipTip® for 10-15 cycles to bind the peptide to the C18 resin.
-
Washing: Wash the bound peptide by aspirating and dispensing 10 µL of 0.1% TFA in water three times to remove salts and other hydrophilic impurities.
-
Elution: Elute the desalted peptide by aspirating and dispensing 10 µL of 50-70% ACN in 0.1% TFA into a clean microcentrifuge tube. Repeat the elution step to ensure complete recovery.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected mass spec peaks.
References
- 1. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 2. bitesizebio.com [bitesizebio.com]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. rsc.org [rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. peptide.com [peptide.com]
- 17. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Purity on Rink Amide MBHA Resin
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the purity of peptides synthesized on Rink Amide MBHA resin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low peptide purity when using this compound?
A1: Low peptide purity in solid-phase peptide synthesis (SPPS) on this compound typically stems from several key issues:
-
Incomplete Coupling Reactions: Failure to drive the addition of each amino acid to completion results in deletion sequences, which are peptides missing one or more residues. This can be particularly problematic for sterically hindered amino acids.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, leading to aggregation.[1][2] This aggregation can block reactive sites, hindering both deprotection and coupling steps.[1][2]
-
Side Reactions: Undesirable chemical modifications can occur during synthesis. Common side reactions include racemization (inversion of stereochemistry), aspartimide formation from aspartic acid residues, and oxidation of sensitive residues like methionine and tryptophan.[3][4]
-
Incomplete Deprotection: The Fmoc protecting group may not be completely removed, leading to truncated sequences.
-
Issues During Cleavage: The final cleavage from the resin and removal of side-chain protecting groups can introduce impurities if not optimized. This includes incomplete removal of protecting groups or modification of the peptide by reactive species generated during cleavage.[5][6]
Q2: How can I monitor the completeness of coupling and deprotection steps?
A2: The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin.[7][8][9]
-
After Deprotection: A positive Kaiser test (intense blue color) indicates successful removal of the Fmoc group and the presence of a free N-terminal amine, ready for the next coupling step.[7]
-
After Coupling: A negative Kaiser test (yellow or colorless) suggests that the coupling reaction is complete, as the primary amine has been acylated.[7]
It's important to note that the Kaiser test is not reliable for N-terminal proline residues (a secondary amine).[9] In such cases, alternative tests like the isatin (B1672199) or chloranil (B122849) test are recommended.[9]
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents.[10] This strategy is employed to drive difficult coupling reactions to completion and is particularly useful for:
-
Sterically hindered amino acids (e.g., Val, Ile, Arg).[10]
-
Coupling to an N-terminal residue that is known to be difficult.
-
When a Kaiser test indicates incomplete coupling after the initial reaction.
While it consumes more reagents, double coupling can significantly improve the purity of the crude peptide by minimizing deletion sequences.[10]
Troubleshooting Guides
Issue 1: Incomplete Coupling Reactions
Symptom: Mass spectrometry analysis of the crude peptide shows significant peaks corresponding to deletion sequences (M-amino acid residue weight). A Kaiser test performed after a coupling step is positive (blue beads).
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inefficient Amino Acid Activation | Switch to a more powerful coupling reagent. Onium salt-based reagents like HATU or HBTU are generally more effective for challenging couplings.[11] |
| Steric Hindrance | Perform a "double coupling" by repeating the coupling step with fresh reagents.[10][12] Increasing the reaction time and/or temperature can also be beneficial, but should be done with caution to avoid side reactions.[11] |
| Peptide Aggregation | Use strategies to disrupt secondary structures, such as incorporating pseudoproline dipeptides or using chaotropic salts.[1][13] |
| Poor Reagent Quality | Ensure that amino acids, coupling reagents, and solvents are of high purity and stored correctly to prevent degradation.[13] |
Issue 2: Peptide Aggregation
Symptom: Resin beads clump together, and you observe a significant decrease in reaction efficiency for both coupling and deprotection steps in longer peptide sequences.
Troubleshooting Steps:
| Strategy | Description |
| Incorporate Pseudoproline Dipeptides | Replace Ser or Thr residues with a pseudoproline dipeptide in the sequence to disrupt the formation of secondary structures.[1] |
| Use Chaotropic Salts | Add chaotropic salts like LiCl or KSCN to the coupling mixture to help break up aggregates.[1] |
| Optimize Solvent System | Use a mixture of solvents like DCM/DMF/NMP to improve solvation of the growing peptide chain.[2] |
| Microwave-Assisted Synthesis | Microwave energy can accelerate the synthesis process and help to reduce aggregation.[13] |
Issue 3: Racemization
Symptom: HPLC analysis of the purified peptide shows a peak with the correct mass but a different retention time, often appearing as a shoulder or a closely eluting peak to the main product.[14]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Coupling Reagent | The choice of coupling reagent can influence the extent of racemization. For racemization-prone amino acids like Cys and His, using a carbodiimide (B86325) like DIC with an additive such as Oxyma can be superior to some aminium/uronium reagents.[15][16][17] |
| Base Used for Activation | The basicity and steric hindrance of the base used can affect racemization. Weaker bases with greater steric hindrance, such as N-methylmorpholine (NMM) or 2,4,6-collidine, may produce less racemization than DIPEA.[16] |
| Pre-activation Time | Minimize the pre-activation time of the amino acid before adding it to the resin, as the activated species is prone to racemization. |
Issue 4: Problems During Cleavage and Deprotection
Symptom: Mass spectrometry analysis of the crude peptide shows peaks corresponding to the desired peptide with protecting groups still attached, or unexpected adducts.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Incomplete Removal of Protecting Groups | Extend the cleavage time or use a stronger cleavage cocktail. For example, some protecting groups on arginine may require longer cleavage times.[6] |
| Side Reactions with Scavengers | The choice of scavengers in the cleavage cocktail is critical and depends on the peptide sequence. For peptides containing sensitive residues like Cys, Met, Trp, or Tyr, a standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[5][6] |
| Alkylation of Sensitive Residues | Use appropriate scavengers to "quench" reactive cationic species generated during cleavage. TIS is effective at quenching t-butyl cations, which can modify Trp and Met residues.[6] |
Data Presentation
Table 1: Comparison of Crude Peptide Purity with Different Coupling Reagents
| Coupling Reagent | Crude Peptide Purity (%) for GHRP-6 Synthesis |
| HATU | High |
| HBTU | High |
| COMU | High |
| PyBOP | Moderate to High |
| DIC/HOBt | Moderate |
This data is a synthesized representation from multiple sources and can vary based on the specific peptide sequence and reaction conditions.[15]
Table 2: Influence of Coupling Additives on Racemization
| Additive | Racemization Suppression |
| HOAt | Excellent |
| OxymaPure® | Excellent |
| 6-Cl-HOBt | Good |
| HOBt | Moderate |
Generally, additives with lower pKa values are more effective at suppressing racemization.[16][17]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle
-
Resin Swelling: Swell the this compound in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to check for completion of the coupling. If the test is positive, consider a second coupling.[7][9]
Protocol 2: Kaiser Test (Qualitative)
Reagents:
-
Solution A: 16.5 mg KCN in 25 mL of water, diluted 1:49 with pyridine.
-
Solution B: 1.0 g ninhydrin (B49086) in 20 mL of n-butanol.
-
Solution C: 40 g phenol (B47542) in 20 mL of n-butanol.[9]
Procedure:
-
Place a small sample of resin beads (10-15) in a test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue: Positive for free primary amines.
-
Yellow/Colorless: Negative for free primary amines.[9]
-
Protocol 3: Cleavage from this compound
-
Resin Preparation: After the final deprotection and washing steps, thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. For a general-purpose cleavage, use a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[5][6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) on this compound.
Caption: Troubleshooting logic for incomplete peptide coupling reactions.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Synthesis [bio-protocol.org]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. bachem.com [bachem.com]
Navigating the First Step: A Technical Guide to Optimizing Amino Acid Loading on Rink Amide MBHA Resin
For researchers and professionals in peptide synthesis and drug development, the efficient loading of the first amino acid onto the solid support is a critical determinant of overall success. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when using Rink Amide MBHA resin.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the initial amino acid loading phase, offering systematic solutions to get your synthesis back on track.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| LL-01 | Low Loading Efficiency (<70%) | 1. Incomplete Fmoc deprotection of the resin.2. Inefficient amino acid activation.3. Steric hindrance of the amino acid.4. Insufficient reaction time.5. Poor resin swelling. | 1. Confirm complete deprotection with a Kaiser test; if positive, repeat the deprotection step.2. Use a more efficient coupling reagent (e.g., HATU, HCTU); ensure reagents are fresh.3. For bulky amino acids (e.g., Val, Ile), consider a double coupling or extended reaction time.4. Increase coupling time to 2-4 hours, or even overnight for difficult couplings.5. Ensure the resin is fully swollen in DMF or DCM for at least 30-60 minutes before deprotection.[1] |
| KT-01 | Positive Kaiser Test After Coupling | 1. Incomplete coupling reaction.2. Sterically hindered amino acid.3. Low concentration of reagents. | 1. Re-couple the amino acid using fresh reagents.2. Extend the coupling time or perform a second coupling. For very difficult couplings, consider capping unreacted amines with acetic anhydride.3. Increase the equivalents of amino acid and coupling reagents (see table below). |
| CL-01 | Peptide Cleavage Issues | 1. Incomplete synthesis.2. Formation of deletion sequences due to inefficient coupling. | 1. Before full-scale cleavage, perform a test cleavage on a small amount of resin and analyze by mass spectrometry to confirm the presence of the desired peptide.[2] 2. Optimize coupling steps by monitoring with the Kaiser test after each amino acid addition. |
| SP-01 | Synthesis of "Difficult" or Hydrophobic Peptides | 1. Aggregation of the growing peptide chain on the resin. | 1. Use a lower substitution resin (0.3-0.5 mmol/g) to increase the distance between peptide chains.[3]2. Consider using "high-swelling" resins or adding chaotropic salts to disrupt aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for swelling this compound?
A1: N,N-Dimethylformamide (DMF) is the most commonly used and recommended solvent for swelling polystyrene-based resins like Rink Amide MBHA.[1] Dichloromethane (DCM) can also be used. Adequate swelling is crucial for efficient reagent diffusion and reaction kinetics.
Q2: How can I quantitatively determine the loading of the first amino acid?
A2: The loading can be determined spectrophotometrically. After coupling the first Fmoc-protected amino acid, a known weight of the dried resin is treated with a solution of 20% piperidine (B6355638) in DMF to cleave the Fmoc group. The concentration of the liberated dibenzylfulvene-piperidine adduct in the supernatant is then measured at approximately 301 nm.
Q3: Which coupling reagents are most effective for loading the first amino acid?
A3: While various coupling reagents can be used, uronium/aminium-based reagents like HATU, HBTU, and HCTU are generally more efficient, especially for sterically hindered amino acids.[1] Carbodiimides such as DIC in the presence of an additive like HOBt are also commonly employed.
Q4: What do the different colors in a Kaiser test indicate?
A4: The Kaiser test is a qualitative test for the presence of primary amines.[4][5]
-
Intense blue solution and beads: Indicates the presence of free primary amines (successful deprotection or failed coupling).
-
Yellow or colorless solution and beads: Indicates the absence of free primary amines (successful coupling).
-
A brownish-red color may indicate the presence of a secondary amine, such as proline, for which the Kaiser test is less reliable.[6]
Experimental Protocols
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Place the desired amount of this compound in a reaction vessel.
-
Add sufficient DMF to cover the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20-30 minutes to ensure complete removal of the Fmoc protecting group.[7]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: First Amino Acid Coupling (HATU Activation)
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, continue agitation for another 1-2 hours or perform a recoupling.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) followed by DCM (3-5 times).
Protocol 3: Kaiser Test
-
Transfer a small sample of resin beads (10-15) to a small test tube.
-
Wash the beads with DMF and then DCM to remove any residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in pyridine, Ninhydrin in n-butanol, and Phenol in n-butanol).[5]
-
Observe the color of the beads and the solution.
Quantitative Data Summary
Table 1: Recommended Reagent Equivalents for First Amino Acid Coupling
| Coupling Reagent | Fmoc-Amino Acid (eq.) | Coupling Reagent (eq.) | Base (DIPEA) (eq.) | Additive (e.g., HOBt) (eq.) |
| HATU | 3 - 5 | 2.9 | 6 | - |
| HBTU | 3 - 5 | 2.9 | 6 | - |
| HCTU | 3 - 5 | 2.9 | 6 | - |
| DIC/HOBt | 3 - 5 | 3 - 5 | - | 3 - 5 |
Equivalents are relative to the loading capacity of the resin.
Visualizing the Workflow
References
Validation & Comparative
A Head-to-Head Comparison: Rink Amide MBHA Resin versus Wang Resin for Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that dictates the C-terminal functionality of the final peptide and influences the overall efficiency and purity of the synthesis. Among the plethora of available supports, Rink Amide MBHA and Wang resins have emerged as workhorses for the synthesis of peptide amides and peptide carboxylic acids, respectively. This guide provides a comprehensive comparison of these two widely used resins, supported by performance data and detailed experimental protocols to aid researchers in making an informed selection for their specific synthetic needs.
Key Performance Characteristics
The performance of a resin in SPPS is paramount to achieving a high-quality peptide product. The choice between Rink Amide MBHA and Wang resin fundamentally depends on the desired C-terminal group of the synthetic peptide.
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) |
| Rink Amide MBHA Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+ | Moderate to High |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High |
Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.
Deciding on the Right Resin: A Logical Approach
The selection between Rink Amide MBHA and Wang resin is primarily determined by the desired C-terminal functionality of the target peptide. This decision-making process can be visualized as a straightforward logical workflow.
Caption: Logical flow for selecting between Rink Amide MBHA and Wang resin.
In-Depth Resin Comparison
This compound
The this compound is the go-to choice for the synthesis of peptides with a C-terminal amide functionality, which is crucial for the biological activity of many peptides. Its key feature is a linker that, upon cleavage with trifluoroacetic acid (TFA), directly yields the peptide amide. The MBHA (methylbenzhydrylamine) linker, with an acetamido spacer, enhances the acid stability of the resin during the repetitive Fmoc deprotection steps of the synthesis.[1] This increased stability minimizes premature cleavage of the growing peptide chain, leading to higher purity of the final product.[1]
However, decomposition of the linker during the final TFA cleavage can sometimes lead to the formation of colored by-products.[2] The use of scavengers in the cleavage cocktail is crucial to mitigate this and other side reactions.
Wang Resin
Wang resin is a cornerstone of Fmoc-based SPPS for producing peptides with a C-terminal carboxylic acid. Its p-alkoxybenzyl alcohol linker is stable under the basic conditions required for Fmoc deprotection but is readily cleaved by strong acids like TFA. A potential drawback of Wang resin is its susceptibility to certain side reactions. For instance, the synthesis of peptides containing C-terminal glycine (B1666218) or proline can be prone to diketopiperazine formation, leading to chain termination and loss of peptide from the resin. Furthermore, during TFA cleavage, the linker can generate reactive carbocations that may lead to alkylation of sensitive amino acid residues like tryptophan and cysteine.[3]
Experimental Protocols
A generalized experimental workflow for SPPS is depicted below, followed by detailed protocols for both Rink Amide MBHA and Wang resins.
Caption: A generalized workflow for solid-phase peptide synthesis.
Protocol 1: Peptide Synthesis using this compound
1. Resin Swelling:
-
Place the desired amount of this compound in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive, the coupling step should be repeated.
4. Washing:
-
After coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times).
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail, typically a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
7. Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Peptide Synthesis using Wang Resin
1. First Amino Acid Loading (if not pre-loaded):
-
Swell the Wang resin in DCM for at least 30 minutes.
-
In a separate vial, dissolve the first Fmoc-protected amino acid (2-4 equivalents) and 4-dimethylaminopyridine (B28879) (DMAP; 0.1-0.2 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin, followed by a solution of N,N'-diisopropylcarbodiimide (DIC; 2-4 equivalents) in DCM.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.
-
Wash the resin thoroughly with DMF and DCM.
2. Subsequent Synthesis Steps:
-
Follow steps 2-5 as described in Protocol 1 for this compound.
3. Cleavage and Deprotection:
-
Follow step 6 as described in Protocol 1. A standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS is also suitable for Wang resin.
4. Peptide Precipitation and Purification:
-
Follow step 7 as described in Protocol 1.
Conclusion
The choice between Rink Amide MBHA and Wang resin is a fundamental decision in the design of a solid-phase peptide synthesis strategy. This compound is the superior choice for the synthesis of C-terminal peptide amides, offering enhanced stability during synthesis. Wang resin remains the standard for producing peptides with a C-terminal carboxylic acid, though careful consideration of potential side reactions is necessary, particularly with certain amino acid sequences. By understanding the distinct characteristics of each resin and employing optimized experimental protocols, researchers can successfully synthesize high-quality peptides for a wide range of applications in research, diagnostics, and drug development.
References
A Head-to-Head Comparison: Sieber Amide Resin vs. Rink Amide MBHA Resin for Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that dictates the success and efficiency of synthesizing C-terminal peptide amides. Among the various supports available, Sieber amide and Rink Amide MBHA resins are two prominent choices, each with distinct characteristics. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal resin for their specific application.
The primary distinction between the two resins lies in the acid lability of their respective linker arms. The Sieber amide resin is characterized by its "hyper" or "super" acid-labile xanthenyl linker, allowing for cleavage of the synthesized peptide under extremely mild acidic conditions.[1][2][3] In contrast, the Rink Amide MBHA resin possesses a benzhydrylamine linker attached to the support via an electron-withdrawing acetamido spacer, which makes it less sensitive to acid.[4][5][6] This fundamental difference in chemical structure governs their applications, cleavage protocols, and the types of peptide amides that can be efficiently synthesized.
Performance and Cleavage Conditions: A Quantitative Look
The operational difference between Sieber and Rink Amide MBHA resins is most evident in their cleavage conditions. Sieber resin is engineered for the synthesis of fully protected peptide amides, which can be cleaved from the support with side-chain protecting groups left intact.[1][7][8] This is achieved using a very low concentration of trifluoroacetic acid (TFA). This compound, on the other hand, is typically used for syntheses where simultaneous cleavage from the resin and removal of side-chain protecting groups is desired, requiring much harsher acidic conditions.[5][9][10]
| Parameter | Sieber Amide Resin | This compound |
| Primary Application | Synthesis of protected peptide amides | Synthesis of deprotected peptide amides |
| Cleavage Reagent | 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)[11][12][13][14] | 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5][9][10][11] |
| Cleavage Outcome | Peptide amide cleaved with side-chain protecting groups intact | Peptide amide cleaved with simultaneous removal of most side-chain protecting groups |
| Acid Lability | Very high ("hyper" acid-labile)[1][2] | Moderate (less acid-labile than standard Rink Amide or Sieber)[4][5][6] |
| Key Advantage | Ideal for acid-sensitive peptides and synthesis of protected fragments for segment condensation[1][15] | Robust and reliable for routine synthesis of C-terminal amides |
| Steric Hindrance | Reported to be less sterically hindered, potentially aiding coupling of bulky amino acids[11][13][16] | Linker structure may present greater steric hindrance compared to Sieber |
Structural Differences
The distinct behaviors of these resins originate from their linker structures. The Sieber resin's xanthenyl-based linker is highly sensitive to acid, facilitating cleavage under very mild conditions. The Rink Amide MBHA linker's stability is enhanced by an acetamido spacer, demanding stronger acid for cleavage.
Caption: Structure of Sieber Amide Linker on a Polystyrene Support.
Caption: Structure of Rink Amide MBHA Linker on a Polystyrene Support.
Experimental Protocols
The following sections provide generalized methodologies for solid-phase peptide synthesis using both Sieber and Rink Amide MBHA resins. These protocols are based on the standard Fmoc/tBu strategy.[17]
General Solid-Phase Peptide Synthesis Workflow
The synthesis of the peptide chain on both resins follows the same fundamental iterative cycle of deprotection and coupling.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
1. Resin Preparation and Swelling:
-
Weigh the desired amount of Sieber or this compound into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) (approx. 10 mL per gram of resin) and allow the resin to swell for 15-30 minutes at room temperature.[18][19]
-
Drain the solvent.
2. Fmoc-Deprotection:
-
If starting with an Fmoc-protected resin, add a solution of 20% piperidine in DMF to the swollen resin.[11][20]
-
Agitate the mixture for 5-10 minutes, drain, and repeat with fresh piperidine solution for another 10-20 minutes.
-
Wash the resin thoroughly with DMF followed by dichloromethane (DCM) to remove all traces of piperidine.[18]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add an activation base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[17]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test.[11][18] If the test is positive (indicating free amines), the coupling step may be repeated.
-
After complete coupling, wash the resin thoroughly with DMF and DCM.
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Cleavage from the Resin: The Key Difference
This step is where the protocols for Sieber and Rink Amide MBHA resins diverge significantly.
Caption: Comparison of cleavage conditions for Sieber and Rink Amide resins.
Protocol for Sieber Amide Resin Cleavage (Protected Peptide):
-
After the final synthesis step, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 1-2% TFA in DCM.[11][12] If the peptide contains acid-sensitive residues like Trp, scavengers such as triisopropylsilane (B1312306) (TIS) may be added.
-
Add the cleavage cocktail to the resin and agitate gently for 30-60 minutes at room temperature.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh DCM and combine the filtrates.
-
The collected solution now contains the fully protected peptide amide. The solvent can be evaporated, and the peptide precipitated using cold diethyl ether.[12]
Protocol for this compound Cleavage (Deprotected Peptide):
-
After the final synthesis step, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS. The specific scavengers depend on the peptide sequence (e.g., add EDT for cysteine-containing peptides).[7]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[17]
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[17]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Air-dry the crude peptide, which can then be purified by RP-HPLC.[17]
Conclusion and Recommendations
The choice between Sieber amide resin and this compound is driven by the final desired product and the chemical nature of the peptide being synthesized.
Choose Sieber Amide Resin when:
-
The goal is to produce a fully protected peptide amide for use in fragment condensation or for on-solution modifications.[1][15]
-
The peptide sequence contains highly acid-sensitive protecting groups that would be cleaved by standard TFA cocktails.
-
Coupling of sterically bulky amino acids is proving difficult, as the Sieber linker may offer a less hindered environment.[13][16]
Choose this compound when:
-
The desired end product is a fully deprotected C-terminal peptide amide .
-
A robust, reliable, and well-established resin for routine Fmoc-SPPS is required.[4]
-
The peptide does not contain functionalities that are incompatible with strong acid (95% TFA) treatment.
By understanding the distinct properties and cleavage protocols of these two resins, researchers can make an informed decision, optimizing their synthetic strategy to achieve higher yields and purity for their target peptide amides.
References
- 1. Sieber Amide resin Novabiochem 915706-90-0 [sigmaaldrich.com]
- 2. seplite.com [seplite.com]
- 3. Polystyrene Sieber Resin [rapp-polymere.com]
- 4. nbinno.com [nbinno.com]
- 5. appliedpolytech.com [appliedpolytech.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. This compound | 431041-83-7 [chemicalbook.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. SIEBER AMIDE RESIN | 915706-90-0 [chemicalbook.com]
- 15. chempep.com [chempep.com]
- 16. biotage.com [biotage.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.uci.edu [chem.uci.edu]
A Head-to-Head Comparison: Rink Amide MBHA Resin vs. 2-Chlorotrityl Chloride Resin in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that dictates the C-terminal functionality of the final peptide and influences the overall efficiency and purity of the synthesis. For researchers, scientists, and professionals in drug development, a clear understanding of the performance characteristics of different resins is paramount. This guide provides an objective comparison of two widely utilized resins: Rink Amide MBHA resin, the workhorse for generating C-terminal peptide amides, and 2-chlorotrityl chloride (2-CTC) resin, a versatile support for producing C-terminal carboxylic acids and protected peptide fragments.
This comparison delves into their chemical properties, performance metrics, and ideal applications, supported by experimental data and detailed protocols to aid in resin selection and the optimization of synthesis workflows.
Key Distinctions at a Glance
The fundamental difference between Rink Amide MBHA and 2-chlorotrityl chloride resins lies in the linker chemistry, which ultimately determines the nature of the peptide's C-terminus upon cleavage.
| Feature | This compound | 2-Chlorotrityl Chloride Resin |
| C-Terminal Functionality | Peptide Amide (-CONH₂) | Peptide Carboxylic Acid (-COOH) or Protected Peptide Fragment |
| Primary Application | Synthesis of biologically active peptide amides.[1][2] | Synthesis of peptide acids and protected peptide fragments for convergent synthesis.[3][4] |
| Cleavage Conditions | Stronger acidic conditions (e.g., 95% TFA).[5][6] | Very mild acidic conditions (e.g., 1-5% TFA in DCM, or AcOH/TFE/DCM).[2][3][7] |
| Acid Lability of Linker | Less acid labile.[8][9] | Extremely acid labile.[2][3] |
| Side Reaction Prevention | Standard performance. | The bulky trityl group minimizes racemization of the first amino acid and diketopiperazine formation.[3][10][11] |
Performance Data: A Quantitative Look
A direct comparison of the synthesis of the "difficult" Acyl Carrier Protein (ACP) fragment (65-74) highlights the performance differences between the two resins under specific conditions.
| Resin Type | Peptide Sequence | Crude Purity (%) | Overall Yield (%) | Reference |
| 2-Chlorotrityl Chloride Resin | Acyl Carrier Protein (65-74) | 76.5 | 72 | [12] |
| Rink Amide Resin (Polystyrene-Divinylbenzene) | Acyl Carrier Protein (65-74) | 52 | Not Reported | [12] |
Note: These results are from different studies and direct comparison should be made with caution as synthesis conditions may have varied.
Chemical Structures and Synthesis Workflow
The distinct chemical structures of the linkers underpin the different cleavage mechanisms and applications of the two resins.
A simplified representation of the linker structures.
The general workflow for solid-phase peptide synthesis is similar for both resins, involving iterative cycles of deprotection and coupling. However, the initial loading of the first amino acid and the final cleavage step are distinct.
A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
Detailed and optimized protocols are crucial for maximizing yield and purity in SPPS. Below are representative protocols for the key steps for both Rink Amide MBHA and 2-chlorotrityl chloride resins.
I. Resin Preparation and Swelling
| Step | This compound | 2-Chlorotrityl Chloride Resin |
| 1 | Place the desired amount of resin in a reaction vessel. | Place the desired amount of resin in a reaction vessel. |
| 2 | Add N,N-Dimethylformamide (DMF) (approx. 10-15 mL per gram of resin). | Add anhydrous Dichloromethane (DCM) (approx. 10-15 mL per gram of resin).[1] |
| 3 | Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. | Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[1] |
II. First Amino Acid Loading
| Step | This compound | 2-Chlorotrityl Chloride Resin |
| 1 | Pre-swell the resin in DMF and deprotect the Fmoc group with 20% piperidine (B6355638) in DMF for 20-30 minutes. Wash thoroughly with DMF. | Swell the resin in anhydrous DCM for 30 minutes.[3] |
| 2 | In a separate flask, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. | In a separate flask, dissolve the Fmoc-amino acid (1.0-1.5 equivalents) in anhydrous DCM (a minimal amount of DMF can be added to aid dissolution).[3] |
| 3 | Add the activated amino acid solution to the deprotected resin. | Add the amino acid solution to the swollen resin, followed by N,N-diisopropylethylamine (DIPEA) (2.0 equivalents relative to the amino acid).[3] |
| 4 | Agitate the mixture at room temperature for 1-2 hours. | Agitate the mixture at room temperature for 1-2 hours.[3] |
| 5 | Wash the resin with DMF and DCM. | To cap any unreacted sites, add methanol (B129727) (0.8 mL/g of resin) and agitate for 30 minutes.[3] |
| 6 | - | Wash the resin sequentially with DCM, DMF, and methanol. |
III. Peptide Chain Elongation (Iterative Cycles)
The steps for peptide chain elongation are generally the same for both resins, following the standard Fmoc-SPPS procedure.
| Step | Protocol |
| 1. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.[13] |
| 2. Amino Acid Coupling | Pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Wash the resin with DMF. |
| 3. Repeat | Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. |
IV. Final Cleavage and Deprotection
| Step | This compound | 2-Chlorotrityl Chloride Resin |
| 1. Resin Washing | Wash the peptide-resin with DCM to remove residual DMF. | Wash the peptide-resin with DCM to remove residual DMF. |
| 2. Cleavage Cocktail | Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[4] | For protected fragments, prepare a cocktail of acetic acid/trifluoroethanol (TFE)/DCM (1:2:7 v/v/v).[3] For full deprotection, a standard TFA-based cocktail can be used. |
| 3. Cleavage Reaction | Treat the resin with the cleavage cocktail (10-20 mL/g of resin) for 2-4 hours at room temperature.[4] | Treat the resin with the cleavage cocktail (10-20 mL/g of resin) for 2 hours at room temperature.[3] |
| 4. Peptide Precipitation | Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. | Filter the resin and collect the filtrate. Concentrate the filtrate and precipitate the peptide with cold diethyl ether. |
| 5. Collection | Collect the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. | Collect the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. |
Decision-Making Pathway for Resin Selection
The choice between Rink Amide MBHA and 2-chlorotrityl chloride resin is primarily dictated by the desired C-terminal functionality of the target peptide.
A decision tree for selecting the appropriate resin.
Conclusion
Both Rink Amide MBHA and 2-chlorotrityl chloride resins are powerful tools in the arsenal (B13267) of peptide chemists. This compound is the undisputed choice for the synthesis of C-terminal peptide amides, which are prevalent in biologically active molecules.[1][5] Its robustness and compatibility with standard Fmoc chemistry make it a reliable workhorse for a wide range of applications.
Conversely, 2-chlorotrityl chloride resin offers exceptional versatility, particularly for the synthesis of peptide acids and, crucially, protected peptide fragments.[3][4] Its extreme acid lability allows for the cleavage of peptides under very mild conditions, preserving sensitive side-chain protecting groups for subsequent fragment condensation strategies.[4] The steric hindrance provided by the trityl linker is an added advantage in minimizing common side reactions.[3][10][11]
Ultimately, the selection of the optimal resin is contingent upon the specific goals of the synthesis. By understanding the distinct performance characteristics and leveraging the appropriate experimental protocols, researchers can significantly enhance the efficiency and success of their solid-phase peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glycopep.com [glycopep.com]
- 6. chempep.com [chempep.com]
- 7. 2-Chlorotrityl chloride | 42074-68-0 [chemicalbook.com]
- 8. appliedpolytech.com [appliedpolytech.com]
- 9. nbinno.com [nbinno.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
Rink Amide MBHA Resin: A Comparative Guide for the Synthesis of Long or Difficult Peptide Sequences
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a critical factor that dictates the success of synthesizing complex, long, or otherwise "difficult" peptide sequences. This guide provides an objective comparison of Rink Amide MBHA resin with other common solid supports, focusing on its efficacy in producing high-purity, high-yield peptides, particularly those with C-terminal amides.
Introduction to this compound
This compound is a specialized solid support designed for the Fmoc (9-fluorenylmethyloxycarbonyl) strategy of peptide synthesis.[1] It is engineered to produce peptides with a C-terminal amide, a common feature in many biologically active peptides.[1][2] The key feature of the this compound is the incorporation of a benzhydrylamine (MBHA) linker with an acetamido spacer. This modification enhances the acid stability of the linker compared to standard Rink Amide resin, protecting it from premature cleavage during the repetitive acid-labile deprotection steps of the Fmoc group.[2]
Comparison with Alternative Resins
The selection of a resin is contingent on the desired C-terminal functionality of the peptide and the complexity of the sequence. Here, we compare this compound with other widely used resins.
Qualitative Comparison of Common SPPS Resins:
| Resin Type | Primary Application | Linker Chemistry | Key Advantages | Key Disadvantages |
| Rink Amide MBHA | C-terminal peptide amides | Acid-labile benzhydrylamine with acetamido spacer | Enhanced acid stability, good for long/difficult sequences, compatible with Fmoc chemistry.[2] | Not suitable for peptides requiring a C-terminal carboxylic acid. |
| Wang Resin | C-terminal peptide carboxylic acids | Acid-labile p-alkoxybenzyl alcohol | Well-established, reliable for standard sequences.[2] | Susceptible to side reactions, not ideal for C-terminal amides.[3] |
| Sieber Amide Resin | C-terminal peptide amides | Highly acid-labile linker | Allows for very mild cleavage conditions, beneficial for sensitive peptides.[4][5] | May be too labile for very long syntheses with numerous deprotection cycles. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments, C-terminal carboxylic acids | Highly acid-labile 2-chlorotrityl chloride | Allows for very mild cleavage to yield protected fragments, minimizes racemization.[3] | Can be more expensive, not suitable for C-terminal amides. |
| Merrifield Resin | C-terminal carboxylic acids (primarily with Boc chemistry) | Chloromethyl group | One of the original SPPS resins. | Requires harsh cleavage conditions (e.g., HF), less compatible with Fmoc chemistry.[2][5] |
Quantitative Performance Data
The synthesis of "difficult" sequences, which are prone to aggregation, provides a valuable benchmark for comparing resin performance. The Acyl Carrier Protein (ACP) fragment (65-74) is a well-established model for such a sequence.
Table 1: Comparative Synthesis of Acyl Carrier Protein (ACP) Fragment (65-74)
| Resin Type | Crude Purity (%) | Overall Yield (%) | Reference |
| Rink Amide | 75-90 | 45 | [6] |
| 2-Chlorotrityl Chloride | 76.5 | 72 | [3] |
Note: Data is compiled from different studies and should be used for comparative illustration. Yield and purity are highly dependent on the specific peptide sequence and synthesis conditions.
Experimental Protocols
A standardized experimental protocol is crucial for the objective comparison of different resins. Below is a generalized protocol for the synthesis of a peptide on Rink Amide MBHA and other resins for comparative purposes.
1. Resin Swelling:
-
Place an equal amount of each resin (e.g., 100 mg) in separate reaction vessels.
-
Add N,N-dimethylformamide (DMF) to each vessel and allow the resins to swell for at least 30 minutes at room temperature.[3]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to each resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[9]
-
Wash each resin thoroughly with DMF (3-5 times).[9]
3. Amino Acid Coupling:
-
In separate vials, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.[9]
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[9]
-
Add the activated amino acid solution to the respective deprotected resins.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
Monitor the completion of the reaction using a colorimetric test such as the Kaiser test.[9]
-
Wash the resins with DMF (3-5 times).[9]
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resins with dichloromethane (B109758) (DCM).[9]
-
Prepare a cleavage cocktail. For Rink Amide MBHA and Wang resins, a common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[3][9]
-
Add the cleavage cocktail to each resin and agitate for 2-3 hours at room temperature.[3]
-
Filter the resins and collect the filtrate containing the crude peptide.
5. Peptide Precipitation and Analysis:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[9]
-
Dry the crude peptide under vacuum.[9]
-
Analyze the purity and yield of the peptide from each resin using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[10]
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for a comparative evaluation of different peptide synthesis resins.
Caption: A logical workflow for the comparative evaluation of different SPPS resins.
Conclusion
This compound is a robust and reliable solid support for the synthesis of C-terminal peptide amides, particularly for long or difficult sequences. Its enhanced acid stability minimizes premature cleavage of the growing peptide chain, which can lead to higher purity and yield of the final product. While quantitative data for very long and aggregation-prone peptides remains a subject of ongoing research, the chemical properties of this compound make it a superior choice over standard Rink Amide and other resins for such challenging synthetic targets. For peptides requiring a C-terminal carboxylic acid, Wang or 2-CTC resins are more appropriate choices. The selection of the optimal resin, coupled with a carefully optimized synthesis protocol, is paramount to achieving the desired outcomes in peptide synthesis.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Researcher's Guide to Amide Resins: A Comparative Analysis of Cleavage Efficiency
For researchers and professionals in the field of peptide synthesis and drug development, the choice of solid-phase support is a critical decision that directly influences the yield and purity of the final peptide amide. This guide provides a comparative analysis of three commonly used amide resins: Rink Amide, Sieber Amide, and PAL (Peptide Amide Linker) resins. We will delve into their cleavage efficiency, supported by available experimental data, and provide detailed experimental protocols to aid in resin selection and optimization of cleavage conditions.
Key Characteristics of Amide Resins
Amide resins are essential for the synthesis of C-terminally amidated peptides, a common modification that enhances biological activity and stability. The choice of resin depends on the desired cleavage conditions and the sensitivity of the peptide sequence.
-
Rink Amide Resin: This is a widely used resin for the synthesis of peptide amides via Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] Its acid-labile linker allows for cleavage and deprotection in a single step using a high concentration of trifluoroacetic acid (TFA).[2]
-
Sieber Amide Resin: Known for its high acid sensitivity, the Sieber amide resin allows for the cleavage of peptides under milder acidic conditions compared to the Rink Amide resin.[2] This property is particularly advantageous for synthesizing peptides with acid-sensitive residues or for the preparation of protected peptide amides.[2][3]
-
PAL Resin: The PAL resin shares similarities with the Rink Amide resin in its application for Fmoc-based peptide amide synthesis.[2] It is also cleaved under acidic conditions to yield the C-terminal amide. Some studies suggest that PAL resin can provide cleaner products for long peptide sequences.
Comparative Cleavage Efficiency
Direct quantitative comparison of cleavage efficiency between these resins for the same peptide under identical conditions is not extensively available in published literature. However, we can analyze data from individual studies to draw meaningful comparisons.
A study on the cleavage of a protected peptide fragment (Fmoc-Y(tBu)GL-NH2) from Sieber amide resin provides valuable insights into the optimization of cleavage conditions. The study investigated the efficiency of different solvents with 2% TFA over varying reaction times.
| Cleavage Solvent (with 2% TFA) | Reaction Time (minutes) | Cleavage Yield (%) |
| Dichloromethane (B109758) (DCM) | 30 | 66.3 |
| Dichloromethane (DCM) | 60 | 80.8 |
| Dichloromethane (DCM) | 120 | ~94 |
| Anisole | 30 | 10.6 |
| Toluene (B28343) | 30 | 69.4 |
| p-Xylene (B151628) | 120 | 90.2 |
| Toluene | 120 | 93.5 |
| Data sourced from a study on greener cleavage methods for Sieber amide resin.[4] |
This data highlights that for Sieber resin, extending the reaction time significantly improves cleavage yield. Furthermore, alternative solvents like toluene and p-xylene can be effective, offering greener alternatives to DCM.[4]
For Rink Amide resin , cleavage is typically performed with a high concentration of TFA (e.g., 95%) for 1-3 hours, and it is generally considered to provide high cleavage yields for a wide range of peptides.[5] However, side reactions such as C-terminal N-alkylation due to linker decomposition during TFA treatment have been reported.[6]
Information regarding the quantitative cleavage efficiency of PAL resin is less prevalent in comparative studies. It is known to be slightly more acid labile than Rink Amide resin.[2]
Experimental Protocols
Below are generalized protocols for the cleavage of peptides from Rink Amide and Sieber Amide resins. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide.[7]
Protocol 1: Standard Cleavage from Rink Amide Resin
This protocol is suitable for the cleavage and deprotection of most peptides from Rink Amide resin.
1. Resin Preparation:
- Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a vacuum for at least 1-2 hours.
2. Cleavage Cocktail Preparation:
- Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K :
- Trifluoroacetic acid (TFA): 82.5%
- Phenol: 5%
- Water: 5%
- Thioanisole: 5%
- 1,2-Ethanedithiol (EDT): 2.5%
- Alternatively, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) can be used for many peptides, especially those without sensitive residues like Cys, Met, or Trp.[5]
3. Cleavage Reaction:
- Place the dry resin in a reaction vessel.
- Add the cleavage cocktail (approximately 10 mL per gram of resin).
- Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
- Centrifuge to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold ether two more times.
- Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Mild Cleavage from Sieber Amide Resin
This protocol is designed for the cleavage of peptides from the highly acid-sensitive Sieber Amide resin, often to obtain a protected peptide fragment.
1. Resin Preparation:
- Wash the peptide-resin with DCM and dry under vacuum.
2. Cleavage Cocktail Preparation:
- Prepare a solution of 1-2% TFA in DCM (v/v).
3. Cleavage Reaction:
- Suspend the resin in the cleavage cocktail.
- Stir the mixture at room temperature. Reaction time may need to be optimized (from 30 minutes to 2 hours) to achieve complete cleavage, as indicated by the data table above.[4]
4. Peptide Isolation:
- Filter the resin and collect the filtrate.
- Wash the resin with fresh DCM.
- The combined filtrate containing the protected peptide can be further processed as required. For full deprotection, a stronger acid treatment would be necessary.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps.
Caption: General workflow for peptide cleavage from amide resins.
Caption: Decision logic for selecting an appropriate amide resin.
Conclusion
The selection of an appropriate amide resin is a crucial step in solid-phase peptide synthesis. Rink Amide resin is a robust and widely used option for obtaining peptide amides with standard TFA cleavage. Sieber Amide resin offers a milder cleavage alternative, which is beneficial for sensitive peptides and the synthesis of protected fragments. While quantitative data for PAL resin is less available in direct comparative studies, it remains a viable alternative to Rink Amide resin. The provided protocols and workflows serve as a guide for researchers to make informed decisions and optimize their peptide cleavage strategies for improved yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to the Validation of Peptide Purity from Rink Amide MBHA Resin using HPLC
For researchers, scientists, and professionals in drug development, the purity of synthesized peptides is paramount for the reliability of experimental results and the safety of potential therapeutics. The choice of solid-phase peptide synthesis (SPPS) resin plays a critical role in the final purity of the cleaved peptide. This guide provides a comprehensive comparison of peptide purity obtained from Rink Amide MBHA (4-Methylbenzhydrylamine) resin, validated by High-Performance Liquid Chromatography (HPLC), against other commonly used resins.
The Rink Amide MBHA resin is specifically designed for the synthesis of peptide amides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] Its key feature is an acid-labile linker that allows for peptide cleavage and deprotection of side chains in a single step, typically with trifluoroacetic acid (TFA).[2][3] The MBHA linker, with its acetamido spacer, offers enhanced stability against premature cleavage during the acidic conditions of Fmoc deprotection steps compared to the standard Rink Amide resin.[4]
Comparative Purity Analysis
The selection of a resin directly impacts the crude purity of the synthesized peptide. The following table summarizes representative data comparing the purity of peptides synthesized on this compound with other common SPPS resins, as determined by HPLC analysis.
| Resin Type | Peptide/Peptoid Sequence | Cleavage Conditions | Crude Purity (%) by HPLC | Reference |
| Rink Amide MBHA | Peptoid 1 (indole-rich) | TFA:TIPS:H₂O (95:2.5:2.5) | ~50-60% (length-dependent) | [5] |
| TentaGel S RAM | Peptoid 1 (indole-rich) | TFA:TIPS:H₂O (95:2.5:2.5) | Higher than Rink Amide MBHA | [5] |
| Polystyrene-DVB | Acyl Carrier Protein (65-74) | Not specified | 52% | [6] |
| PEG-containing Resins | Acyl Carrier Protein (65-74) | Not specified | 75-90% | [6] |
Note: Direct comparison of purity percentages can be influenced by the peptide sequence, synthesis efficiency, and specific cleavage and HPLC conditions. The data presented here is illustrative. The study on Peptoid 1 noted that the higher loading of the this compound (0.65 mmol/g) compared to TentaGel S RAM (0.22 mmol/g) might contribute to the observed differences in purity, potentially due to increased aggregation or side reactions at higher loading.[5]
Experimental Protocols
Accurate validation of peptide purity by HPLC requires meticulous experimental procedures from cleavage to analysis.
Peptide Cleavage from this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Preparation: Following complete peptide synthesis, wash the resin-bound peptide with dichloromethane (B109758) (DCM) (3 times) and dry it under a vacuum.[7]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard cocktail for most peptides is a mixture of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[8][9] For peptides containing sensitive residues like cysteine, scavengers such as 1,2-ethanedithiol (B43112) (EDT) may be added (e.g., TFA/H₂O/EDT/TIS, 94:2.5:2.5:1 v/v).[7][10]
-
Cleavage Reaction: Add the cleavage cocktail to the reaction vessel containing the dry resin (approximately 10 mL per gram of resin).[9] Gently agitate the mixture at room temperature for 2-3 hours.[7][9]
-
Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[9]
-
Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether to precipitate the crude peptide.[9][11]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold ether to remove residual scavengers and cleavage byproducts.[9]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[9]
HPLC Analysis of Peptide Purity
This protocol outlines a standard method for analyzing the purity of the cleaved peptide.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v) containing 0.1% TFA, to a concentration of approximately 1 mg/mL.
-
HPLC System and Column: Use a reverse-phase HPLC (RP-HPLC) system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
-
Gradient Elution: A typical linear gradient for peptide analysis is from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min. The gradient may need to be optimized depending on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm (for peptides containing tryptophan or tyrosine).
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Visualizing the Workflow and Resin Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for peptide purity validation and the logical relationship between resin choice and final peptide purity.
Caption: Experimental workflow for peptide purity validation.
Caption: Impact of resin choice on peptide purity.
Conclusion
The this compound is a robust and widely used solid support for the synthesis of peptide amides. Its enhanced stability and reliable performance make it a suitable choice for a broad range of peptide sequences.[4] However, as with any SPPS resin, factors such as loading capacity and the specific peptide sequence can influence the final purity.[5] A rigorous validation of peptide purity using a well-optimized HPLC protocol is essential to ensure the quality and reliability of the synthesized peptide for downstream applications. This guide provides the foundational knowledge and protocols to aid researchers in making informed decisions and performing accurate purity assessments.
References
- 1. nbinno.com [nbinno.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. seplite.com [seplite.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. peptide.com [peptide.com]
A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized with Rink Amide MBHA Resin
For researchers and professionals in drug development, the choice of solid-phase peptide synthesis (SPPS) resin is a critical decision that influences peptide purity, yield, and the ultimate success of mass spectrometry (MS) analysis. This guide provides a comparative analysis of peptides synthesized using Rink Amide MBHA resin versus the widely used Wang resin, with a focus on outcomes observable through mass spectrometry.
Resin Characteristics and Impact on Peptide Products
The fundamental difference between Rink Amide MBHA and Wang resins lies in the C-terminal functionality they impart to the synthesized peptide. This compound is specifically designed for the synthesis of peptide amides, while Wang resin produces peptides with a C-terminal carboxylic acid.[1][2] This distinction is crucial as the C-terminal group can significantly affect a peptide's biological activity and stability.
| Feature | This compound | Wang Resin |
| C-Terminal Functionality | Peptide Amide (-CONH2) | Peptide Carboxylic Acid (-COOH) |
| Primary Chemistry | Fmoc-based SPPS | Fmoc-based SPPS |
| Linker Type | Acid-labile 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido | p-Alkoxybenzyl alcohol |
| Cleavage Conditions | Mild to moderate acid (e.g., 95% TFA)[3][4] | Moderate to strong acid (e.g., neat TFA)[1] |
| Common Applications | Synthesis of bioactive peptide amides | General peptide synthesis, fragment condensation |
Expected Mass Spectrometry Outcomes and Common Impurities
Mass spectrometry is the definitive tool for verifying the identity and purity of a synthesized peptide. The choice of resin can lead to characteristic impurities that are readily identifiable by their mass difference from the target peptide.
This compound Analysis
Peptides synthesized on this compound are cleaved under acidic conditions, typically with a cocktail containing Trifluoroacetic Acid (TFA).[5] While generally efficient, this process can lead to specific side products.
Commonly Observed Species in MS Analysis:
| Species | Mass Shift from Target Peptide (M) | Likely Cause |
| Target Peptide Amide | M | Successful synthesis and cleavage |
| Linker Adduct | M +163 Da | Incomplete or "mis-cleavage" from the resin linker.[6] |
| C-terminal N-alkylation | M +106 Da | A side reaction resulting from the decomposition of the Rink amide linker during TFA treatment.[6] |
| Oxidation | M +16 Da | Oxidation of susceptible residues like Methionine (Met) or Tryptophan (Trp).[6] |
| Deletion Sequences | M - (mass of amino acid) | Incomplete coupling or deprotection during synthesis.[7] |
Wang Resin Analysis
Wang resin requires moderate to strong acidic conditions for cleavage, which can also generate specific byproducts.
Commonly Observed Species in MS Analysis:
| Species | Mass Shift from Target Peptide (M) | Likely Cause |
| Target Peptide Acid | M | Successful synthesis and cleavage |
| Alkylation of Cys | Varies | Alkylation of sensitive residues like Cysteine by byproducts from the linker decomposition.[6] |
| Deamidation | M +1 Da | Deamidation of Asparagine (Asn) or Glutamine (Gln) residues.[8] |
| Formation of Pyroglutamate | M -17 Da | Cyclization of an N-terminal Glutamine (Gln) residue.[8] |
| Deletion Sequences | M - (mass of amino acid) | Incomplete coupling or deprotection during synthesis.[7] |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results in peptide synthesis and analysis.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Swelling: Swell the Rink Amide MBHA or Wang resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the linker (for Rink Amide) or the pre-loaded amino acid.[9][10] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (4-5 equivalents), a coupling agent like HBTU (4-5 equivalents), and HOBt (4-5 equivalents) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (8-10 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF, Dichloromethane (DCM), and then DMF again to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Precipitation
This compound:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, commonly TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v). The use of scavengers like TIS is crucial to prevent side reactions.[11] For certain peptides, 1,3-dimethoxybenzene (B93181) can be added to prevent C-terminal N-alkylation.[6][12]
-
Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Wang Resin:
-
Follow the same initial washing and drying steps.
-
Use a cleavage cocktail of 95% TFA with appropriate scavengers (e.g., TIS, water, or ethanedithiol (EDT) for Cys-containing peptides).
-
Cleavage time is typically 2-3 hours.
-
Precipitate and wash the peptide with cold diethyl ether as described above.
Protocol 3: Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve a small amount of the crude or purified peptide in a suitable solvent, often a mixture of water and acetonitrile (B52724) (ACN) with a small amount of formic acid or TFA (0.1%).[14]
-
Desalting (Optional but Recommended): For complex samples or those with high salt content, use a C18 ZipTip or similar reversed-phase cleanup method to remove salts and detergents that can interfere with ionization.[15][16]
-
Analysis:
-
For ESI-MS: Dilute the sample in an appropriate solvent for direct infusion or LC-MS analysis. Formic acid is often preferred over TFA for LC-MS as TFA can cause ion suppression.[14]
-
For MALDI-TOF MS: Mix the peptide solution with a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate and allow it to dry before analysis.
-
Visualizing the Workflow and Troubleshooting
The following diagrams illustrate the key processes and decision points in the analysis of synthesized peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. glycopep.com [glycopep.com]
- 4. seplite.com [seplite.com]
- 5. appliedpolytech.com [appliedpolytech.com]
- 6. researchgate.net [researchgate.net]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 11. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. rsc.org [rsc.org]
- 14. agilent.com [agilent.com]
- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spec essentials | Proteintech Group [ptglab.com]
Rink Amide MBHA Resin: A Comparative Guide to Successful Peptide Amide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of success. This guide provides a comprehensive comparison of Rink Amide MBHA resin, a popular solid support for the synthesis of C-terminal peptide amides. We will delve into case studies showcasing its performance against other common resins, supported by experimental data, and provide detailed protocols to aid in your research endeavors.
Rink Amide MBHA (Methylbenzhydrylamine) resin is a cornerstone of Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis, particularly valued for its ability to generate high-purity peptide amides. Its defining feature is an acid-labile linker that allows for the cleavage of the synthesized peptide from the resin support, concurrently forming a C-terminal amide—a crucial functional group for the biological activity of many peptides.
Performance Comparison of SPPS Resins
The efficacy of a peptide synthesis resin is primarily judged by its loading capacity, the efficiency of coupling and cleavage, and the ultimate yield and purity of the target peptide. Below, we compare the performance of this compound with other frequently used resins.
Key Characteristics of Common SPPS Resins
| Resin Type | Primary Application | Linker Type | Key Advantages | Typical Cleavage Conditions |
| Rink Amide MBHA | C-terminal peptide amides | Acid-labile benzhydrylamine | High yields and purity for peptide amides, good stability during synthesis.[1][2] | 95% Trifluoroacetic acid (TFA)[3] |
| Rink Amide | C-terminal peptide amides | Acid-labile | Milder cleavage conditions compared to MBHA.[1] | 1-50% TFA in Dichloromethane (DCM) |
| Wang Resin | C-terminal peptide acids | p-alkoxybenzyl alcohol | Well-established for peptide acids. | 95% TFA[1] |
| Merrifield Resin | C-terminal peptide acids (Boc-SPPS) | Chloromethyl | The original resin for SPPS. | Harsh conditions (e.g., liquid HF) |
| TentaGel S RAM | C-terminal peptide amides | Polyethylene glycol (PEG) grafted polystyrene | Improved swelling properties, potentially better for difficult sequences.[4] | 95% TFA |
Case Study: Synthesis of an Indole-Rich Peptoid
A comparative study on the synthesis of a nine-unit indole-rich peptoid provides quantitative insight into the performance of this compound against TentaGel S RAM resin.[4]
| Resin Type | Loading Capacity (mmol/g) | Crude Purity of 9-mer Peptoid (%) |
| Rink Amide MBHA | 0.65 | 38 |
| TentaGel S RAM | 0.22 | 78 |
In this specific case, the TentaGel S RAM resin, with its lower loading capacity and PEG-grafted support, demonstrated superior performance in synthesizing this "difficult" sequence, resulting in a significantly higher crude purity.[4] This highlights the importance of resin selection based on the specific characteristics of the target molecule.
Experimental Protocols
Detailed and reliable protocols are crucial for reproducible success in peptide synthesis. Below are representative experimental workflows for peptide synthesis using this compound.
General Solid-Phase Peptide Synthesis (Fmoc Strategy) Workflow
This workflow outlines the key steps in Fmoc-based solid-phase peptide synthesis on this compound.
Detailed Protocol for Manual Peptide Synthesis
This protocol provides a more detailed procedure for the manual synthesis of a peptide on this compound.
1. Resin Swelling:
-
Weigh 100 mg of this compound and place it in a glass reaction vessel.
-
Add 1 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 8 hours or overnight at room temperature.[5]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature.[6]
-
Drain the deprotection solution and wash the resin thoroughly with DMF and then Dichloromethane (DCM).[7]
3. Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of a coupling agent (e.g., PyBOP) in a DMF/DCM (1:1) mixture.[7]
-
Add this solution to the deprotected resin, followed by the addition of 6 equivalents of N,N-Diisopropylethylamine (DIPEA).[7]
-
Agitate the reaction mixture for 60-90 minutes at room temperature.[7]
-
Monitor the coupling reaction completion using a Kaiser test.[6]
-
After complete coupling, wash the resin with DMF.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF, DCM, and methanol, and then dry it under vacuum.
-
Prepare a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[7]
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2 hours at room temperature.[7]
6. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[7]
Conclusion
This compound remains a robust and reliable choice for the synthesis of C-terminal peptide amides. Its favorable chemical properties contribute to high yields and purity for a wide range of peptide sequences. However, as demonstrated in the case of "difficult" or aggregation-prone sequences, alternative resins with modified supports, such as TentaGel, may offer superior performance. Ultimately, the optimal resin choice is contingent upon the specific characteristics of the target peptide and the desired experimental outcomes. Careful consideration of the factors outlined in this guide, coupled with adherence to well-defined experimental protocols, will empower researchers to achieve their peptide synthesis goals with greater efficiency and success.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
- 6. peptide.com [peptide.com]
- 7. Solid-phase peptide synthesis [bio-protocol.org]
Benchmarking Rink Amide MBHA resin performance against other commercially available resins
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a critical factor that dictates the success of synthesizing C-terminal peptide amides. This guide provides an objective comparison of Rink Amide MBHA resin against other commercially available resins, supported by a compilation of performance data and detailed experimental protocols.
The Rink Amide MBHA (Methylbenzhydrylamine) resin is a specialized solid support designed for the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry strategy to produce peptides with a C-terminal amide.[1] Its key feature is a benzhydrylamine linker attached to the solid support via an electron-withdrawing acetamido spacer, which enhances its stability to the acidic conditions used for repeated Fmoc deprotection during synthesis.[1] This increased stability minimizes premature cleavage of the growing peptide chain, leading to higher purity and yields of the final peptide amide.[1]
Performance Comparison of Amide-Generating Resins
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) |
| Rink Amide MBHA | Peptides with a C-terminal amide | 0.3 - 0.8 | 52 - 90+ | Moderate to High |
| Sieber Amide | Peptides with a C-terminal amide, especially with acid-sensitive residues | 0.3 - 1.0 | Generally high | Moderate to High |
| PAL (Peptide Amide Linker) | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+ | Moderate to High |
Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[2]
In-Depth Resin Comparison
This compound: This resin is a modification of the standard Rink Amide resin, offering enhanced acid stability due to the acetamido spacer in its linker.[1] This feature makes it particularly suitable for the synthesis of long or complex peptides where multiple Fmoc deprotection cycles are required. Cleavage of the peptide from the resin is typically achieved with a standard trifluoroacetic acid (TFA) cocktail.[1]
Sieber Amide Resin: The Sieber resin is known for its high acid lability, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., 1-3% TFA).[3] This is advantageous for synthesizing peptides with acid-sensitive modifications or for preparing protected peptide fragments. The steric environment of the Sieber linker is also considered less hindered compared to the Rink Amide linker, which can be beneficial for certain sequences.[3]
PAL (Peptide Amide Linker) Resin: The PAL resin is another popular choice for generating peptide amides. It shares similarities with the Rink Amide resin in terms of its application and cleavage conditions.[4] Some studies suggest that PAL resin can yield cleaner products for long peptide sequences.[4]
Experimental Protocols
To ensure reproducible and high-quality peptide synthesis, standardized protocols are essential. The following sections detail the key experimental procedures.
Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[2]
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment a second time to ensure complete deprotection.[2]
-
Wash the resin thoroughly with DMF.
Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to pre-activate it for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
The completion of the reaction can be monitored using a colorimetric method like the Kaiser test.
Cleavage and Deprotection
The conditions for cleaving the peptide from the resin and removing side-chain protecting groups depend on the resin's acid lability.
-
Rink Amide MBHA and PAL Resins: A standard cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The resin is treated with this mixture for 2-3 hours at room temperature.[2]
-
Sieber Resin: A much milder cleavage cocktail of 1-5% TFA in dichloromethane (B109758) (DCM) can be used to cleave the peptide, often leaving the side-chain protecting groups intact.[3]
After cleavage, the peptide is typically precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and then dried.[2]
Visualizing the Workflow and Chemical Logic
To better understand the processes involved in solid-phase peptide synthesis, the following diagrams illustrate the general workflow and the chemical logic of the resin linkers.
References
Safety Operating Guide
Proper Disposal of Rink Amide MBHA Resin: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the operational disposal of Rink Amide MBHA resin is critical for maintaining a safe and compliant laboratory environment. This guide provides a procedural, step-by-step plan for researchers, scientists, and drug development professionals.
Rink Amide MBHA (Methylbenzhydrylamine) resin is a polymeric solid support widely used in solid-phase peptide synthesis (SPPS). While the unused resin is classified as a non-hazardous irritant, its use in chemical synthesis generates waste streams that require careful management. The primary hazards are associated with the chemicals used during the synthesis process, such as solvents and cleavage agents. Therefore, all waste generated from its use should be treated as hazardous unless a specific determination by your institution's environmental health and safety (EHS) office confirms otherwise.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment (PPE), including:
-
Safety Goggles: To protect from splashes of residual chemicals.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All handling of the resin and associated chemical waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach that addresses the different forms of waste generated throughout its lifecycle in the laboratory.
Unused this compound
If you have unused or expired this compound that needs to be disposed of:
-
Container: Keep the resin in its original, clearly labeled container.
-
Waste Stream: Dispose of it as solid chemical waste through your institution's hazardous waste management program.
-
Labeling: Ensure the container is labeled as "Hazardous Waste" and clearly identifies the contents as "this compound".
Liquid Waste from Synthesis (Washes and Deprotection) and Cleavage
The liquid waste generated during peptide synthesis and cleavage is hazardous and must be handled accordingly. This includes solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), as well as the cleavage cocktail, which typically contains Trifluoroacetic Acid (TFA).
-
Segregation: Collect halogenated and non-halogenated solvent waste in separate, designated containers. The TFA cleavage cocktail should also be collected in a dedicated, acid-resistant waste container.
-
Labeling: All liquid waste containers must be clearly labeled as "Hazardous Waste" with the full chemical names of all components and their approximate concentrations.
-
Storage: Store liquid waste containers in a designated satellite accumulation area, ensuring they are tightly sealed to prevent the release of volatile organic compounds (VOCs).
-
Disposal: Arrange for the disposal of liquid hazardous waste through your institution's EHS office.
Used this compound (Post-Cleavage)
After the peptide has been cleaved from the resin, the remaining solid support must be treated as chemically contaminated solid waste.
-
Washing: In a chemical fume hood, thoroughly wash the resin beads with a suitable solvent (such as DCM or methanol) to remove residual cleavage cocktail and scavengers. Collect the solvent washes as hazardous liquid waste.
-
Drying: Allow the washed resin to air-dry completely within the fume hood to ensure the evaporation of any remaining volatile solvents.
-
Collection: Place the dry, used resin in a designated, leak-proof container for solid hazardous waste. This can be a pail lined with a clear plastic bag.
-
Labeling: Label the container as "Hazardous Waste: Chemically Contaminated Solid Waste" and list the potential contaminants, including this compound and trace amounts of the chemicals used in the synthesis and cleavage processes.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not dispose of the used resin in the regular trash.
Data Presentation: Waste Stream Summary
The following table summarizes the key characteristics and disposal methods for the different waste streams associated with the use of this compound.
| Waste Stream | Description | Key Hazards | Disposal Method |
| Unused Resin | Expired or unneeded this compound in its original packaging. | Irritant | Solid Hazardous Waste |
| Liquid Waste | Solvents from washing and deprotection steps (e.g., DMF, DCM) and the TFA cleavage cocktail. | Flammable, Corrosive, Toxic, Volatile | Liquid Hazardous Waste (Segregated) |
| Used Resin | Resin beads after peptide cleavage, washing, and drying. | Potential for residual chemical contamination. | Solid Hazardous Waste |
Experimental Protocols
The step-by-step disposal protocol provided in this document is based on standard laboratory safety guidelines and hazardous waste management principles. It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal procedures, as local regulations may vary.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound and associated waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Rink Amide MBHA Resin
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the safe and efficient handling of specialized reagents like Rink Amide MBHA resin is paramount. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment and ensure the integrity of your research. Adherence to these guidelines will help minimize exposure risks and streamline your workflow.
This compound is a cornerstone of Fmoc-based solid-phase peptide synthesis, enabling the creation of peptide amides.[1][2] While instrumental in advancing drug discovery, it is crucial to handle this resin with the appropriate precautions due to its potential health effects. The resin may cause skin, eye, and respiratory tract irritation.[3] Ingestion and inhalation may also be harmful.[3]
Essential Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[4] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during cleavage from the resin.[4] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the resin or solvents.[4] |
| Respiratory Protection | Dust Respirator / Mask | Recommended when weighing or handling the dry resin to avoid the inhalation of fine particles.[3][4] Work should be conducted in a certified chemical fume hood.[5] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[4] |
Standard Operating Procedure for this compound
The following protocol outlines the standard procedure for the use of this compound in peptide synthesis, from initial handling to cleavage of the final product.
1. Resin Preparation and Swelling:
-
Before use, allow the sealed container of resin to equilibrate to room temperature to prevent moisture condensation.
-
Weigh the desired amount of resin in a chemical fume hood, wearing appropriate PPE.
-
Transfer the resin to a suitable reaction vessel.
-
Swell the resin in an appropriate solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for at least 30 minutes to an hour before proceeding with synthesis.[6]
2. Fmoc Deprotection:
-
If the resin is Fmoc-protected, the Fmoc group must be removed to expose the free amine for coupling of the first amino acid.[7]
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for approximately 20-30 minutes.[8]
-
Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.[8]
3. Amino Acid Coupling:
-
Activate the carboxyl group of the Fmoc-protected amino acid using a suitable coupling agent (e.g., HCTU, HATU) and a base (e.g., DIPEA).[6]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.[6]
-
After coupling, wash the resin extensively with DMF and DCM to remove any unreacted reagents.[6]
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
4. Cleavage of the Peptide from the Resin:
-
Once the peptide synthesis is complete, the final peptide must be cleaved from the solid support.
-
A common cleavage cocktail for this compound is a mixture containing a high concentration of trifluoroacetic acid (TFA), typically 95%, along with scavengers to protect sensitive amino acid side chains.[1][9][10] A representative mixture is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).
-
Perform the cleavage reaction in a well-ventilated chemical fume hood.
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA or DCM to ensure complete recovery of the product.[8]
-
Precipitate the crude peptide from the combined filtrates by adding cold diethyl ether.[8]
-
Isolate the precipitated peptide by centrifugation or filtration.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated chemical waste is crucial for laboratory safety and environmental compliance. All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all materials contaminated with the resin, such as used reaction vessels, pipette tips, gloves, and filter paper, in a designated, clearly labeled, and leak-proof hazardous waste container.[4] |
| Liquid Waste | Collect all liquid waste, including solvents (DMF, DCM), piperidine solutions, and the TFA cleavage cocktail, in a designated, labeled, and sealed hazardous waste container. Never dispose of chemical waste down the drain.[11] |
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific discovery.
References
- 1. appliedpolytech.com [appliedpolytech.com]
- 2. This compound HL Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. This compound | 431041-83-7 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
